BisQ
Description
Properties
CAS No. |
73711-18-9 |
|---|---|
Molecular Formula |
C20H30I2N4 |
Molecular Weight |
580.29 |
IUPAC Name |
(E)-1,1'-Diazene-1,2-diylbis(4,1-phenylene)bis(N,N,N-trimethylmethananaminium) iodide |
InChI |
InChI=1S/C20H30N4.2HI/c1-23(2,3)15-17-7-11-19(12-8-17)21-22-20-13-9-18(10-14-20)16-24(4,5)6;;/h7-14H,15-16H2,1-6H3;2*1H/q+2;;/p-2/b22-21+;; |
InChI Key |
MECSIHVOSZRVFP-ZPZFBZIMSA-L |
SMILES |
C[N+](C)(C)CC1=CC=C(/N=N/C2=CC=C(C[N+](C)(C)C)C=C2)C=C1.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BisQ; Bis-Q; Bis Q; |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of BisQ surrogate base?
An in-depth analysis of the available scientific literature reveals that "BisQ" is not a surrogate base in the traditional sense of a modified nucleobase that replaces one of the canonical DNA or RNA bases (adenine, guanine, cytosine, thymine, or uracil). Instead, this compound is a novel synthetic compound designed as a dual DNA-targeting agent. Its full chemical name is 1,4-bis((quinolin-4-yl)amino)anthracene-9,10-dione .
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is characterized by a central anthraquinone core to which two quinoline moieties are attached via amino linkers at the 1 and 4 positions. This unique structure allows this compound to interact with DNA through two distinct mechanisms: intercalation and groove binding.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 1,4-bis((quinolin-4-yl)amino)anthracene-9,10-dione |
| Molecular Formula | C32H20N4O2 |
| Mechanism of Action | Dual DNA Intercalator and Groove Binder |
| Core Structure | Anthracene-9,10-dione |
| Functional Groups | Quinoline, Amine |
Mechanism of Action: A Dual Approach to DNA Targeting
This compound's design as a dual-targeting agent allows for a multifaceted interaction with DNA, leading to potent biological activity. The planar anthraquinone core intercalates between DNA base pairs, while the quinoline rings bind to the minor groove. This dual-binding modality is believed to contribute to its efficacy as a potential therapeutic agent.
Caption: Dual interaction mechanism of this compound with DNA.
Experimental Protocols
The synthesis and evaluation of this compound involve multi-step chemical reactions and biophysical assays to characterize its interaction with DNA.
Synthesis of this compound
The synthesis of 1,4-bis((quinolin-4-yl)amino)anthracene-9,10-dione (this compound) is typically achieved through a nucleophilic aromatic substitution reaction.
Workflow for this compound Synthesis:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: 1,4-dichloroanthracene-9,10-dione and 4-aminoquinoline are used as the starting materials. A high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used as the reaction medium.
-
Reaction: The reactants are combined in the solvent, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction temperature is typically maintained between 120-150 °C.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is often precipitated by the addition of water or another anti-solvent.
-
Purification: The crude product is collected by filtration and purified using techniques such as column chromatography on silica gel to yield the pure this compound compound.
-
Characterization: The final product is characterized by various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.
DNA Interaction Studies
To investigate the dual-binding mechanism of this compound with DNA, a combination of biophysical techniques is employed.
Table 2: Experimental Techniques for DNA-BisQ Interaction Studies
| Technique | Purpose |
| UV-Visible Spectroscopy | To monitor changes in the absorption spectrum of this compound upon binding to DNA, indicating intercalation. |
| Fluorescence Spectroscopy | To observe changes in the fluorescence of this compound or a DNA-bound probe upon interaction, providing insights into binding affinity and mode. |
| Circular Dichroism (CD) Spectroscopy | To detect conformational changes in the DNA structure upon this compound binding. |
| Thermal Denaturation (Melting Temperature) Studies | To assess the stabilization of the DNA double helix by this compound binding. |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of the binding interaction, including binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). |
Logical Flow of DNA Interaction Analysis:
Caption: Logical workflow for analyzing this compound-DNA interactions.
Conclusion
This compound, or 1,4-bis((quinolin-4-yl)amino)anthracene-9,10-dione, represents an innovative approach in the design of DNA-targeting agents. Its unique chemical architecture, enabling a dual mechanism of intercalation and groove binding, underscores its potential in the development of novel therapeutics. The experimental protocols outlined provide a framework for the synthesis and detailed biophysical characterization of this compound and its interactions with DNA, which are crucial for advancing its study and potential applications in medicinal chemistry and drug discovery.
An In-depth Technical Guide to Forced Intercalation PNA with BisQ: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Forced Intercalation PNA with BisQ
Forced Intercalation (FIT) Probes utilizing Peptide Nucleic Acids (PNA) and the bis-quinoline (this compound) fluorophore represent a powerful class of tools for the sequence-specific detection of nucleic acids.[1] PNA, a synthetic DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, hybridizes to DNA and RNA with high affinity and specificity.[2][3] The core principle of FIT-PNA probes lies in the use of a fluorescent dye as a "surrogate base" within the PNA sequence.[4]
The this compound fluorophore, a monomethine cyanine dye, is designed to replace a nucleobase, typically a purine, in the PNA strand.[4][5] In its unbound, single-stranded state, the this compound moiety's fluorescence is significantly quenched. This quenching is due to the free rotation around the monomethine bond, which provides a non-radiative pathway for the decay of the excited state.[4]
Upon hybridization of the PNA probe to its complementary DNA or RNA target sequence, the this compound molecule is forced to intercalate between the nucleobases of the resulting duplex.[4] This intercalation severely restricts the rotational freedom of the this compound dye. The constrained environment minimizes non-radiative decay pathways, leading to a dramatic increase in fluorescence quantum yield and a bright "turn-on" signal. This hybridization-dependent fluorescence enhancement forms the basis of target detection.[4] this compound-based FIT-PNAs exhibit superior photophysical properties, including high brightness and red-shifted emission, making them highly valuable for RNA sensing applications.[4][5]
Mechanism of Fluorescence Enhancement
The mechanism of fluorescence enhancement in PNA-BisQ probes is a direct consequence of the principles of molecular rotors and their interaction with the local environment. The process can be summarized in the following steps:
-
Excitation: The this compound fluorophore absorbs a photon of light, transitioning to an excited electronic state.
-
Non-Radiative Decay (Quenched State): In the flexible, single-stranded PNA, the excited this compound molecule can readily undergo internal conversion and dissipate the absorbed energy as heat through rotational and vibrational motions of the two quinoline rings around the central methine bridge. This is a highly efficient non-radiative decay pathway, resulting in very low fluorescence (a quenched state).
-
Hybridization and Intercalation: When the PNA probe binds to its target nucleic acid sequence, the this compound surrogate base is inserted into the hydrophobic pocket created by the adjacent base pairs of the duplex.
-
Rotational Restriction (Fluorescent State): The steric hindrance imposed by the neighboring nucleobases within the duplex physically blocks the rotational motion of the this compound molecule.
-
Radiative Decay (Enhanced Fluorescence): With the non-radiative decay pathway inhibited, the excited this compound molecule is more likely to return to its ground state by emitting a photon of light. This results in a significant increase in fluorescence intensity, providing a robust signal for target detection.
This "light-up" property upon binding makes PNA-BisQ FIT probes highly sensitive and specific for their target sequences.
Data Presentation: Photophysical and Binding Properties
The following tables summarize the key quantitative data for PNA-BisQ FIT probes, providing a basis for comparison with other fluorophores and for experimental design.
| Parameter | PNA-BisQ | PNA-TO | Target | Conditions | Reference |
| Excitation Wavelength (λex) | ~580 nm | ~499 nm | RNA | Not specified | [6] |
| Emission Wavelength (λem) | ~613 nm | ~535 nm | RNA | Not specified | [4][6] |
| Fluorescence Enhancement (I/I₀) | ~11-fold | ~2-fold | RNA | Not specified | [4] |
| Quantum Yield (Φ) | Higher | Lower | RNA | Not specified | [4] |
| Brightness (BR) | ~4.3-fold higher | Lower | RNA | Not specified | [4] |
| Mismatch Discrimination | Robust | Poor | RNA | Single mismatch at 5' flanking base | [4] |
Table 1: Comparison of Photophysical Properties of PNA-BisQ and PNA-TO FIT Probes. TO (Thiazole Orange) is another commonly used fluorophore in FIT probes. Brightness is a function of the extinction coefficient and quantum yield.
| PNA/Target Duplex | Melting Temperature (Tm) | ΔTm per Mismatch | Conditions | Reference(s) |
| PNA-DNA | Higher than DNA-DNA | ~15-20 °C | Not specified | [7] |
| PNA-RNA | Higher than PNA-DNA | Not specified | Not specified |
Table 2: Thermal Stability and Mismatch Discrimination of PNA Duplexes. The exact Tm is sequence-dependent. The high ΔTm for mismatched sequences underscores the high specificity of PNA probes.
| Binding Parameter | Value | Method | Reference |
| Average Free Energy of Binding (ΔG°) | -6.5 ± 0.3 kJ mol⁻¹ bp⁻¹ | Absorption hypochromicity melting curves and isothermal titration calorimetry | [7] |
| Microscopic Binding Constant (Kb) | ~14 M⁻¹ bp⁻¹ | Calculated from ΔG° | [7] |
Table 3: Thermodynamic Parameters for PNA-DNA Binding. These values are for perfectly matched duplexes and highlight the strong binding affinity of PNA to its target.
Experimental Protocols
This section provides detailed methodologies for key experiments involving PNA-BisQ FIT probes.
Solid-Phase PNA Synthesis
This protocol outlines the manual solid-phase synthesis of PNA oligomers using Fmoc chemistry.
-
Resin Preparation: Start with a suitable solid support resin (e.g., NovaSyn TGR resin). Swell the resin in N-methylpyrrolidone (NMP) or a mixture of NMP and dichloromethane (DCM).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing PNA chain by treating with a 20% solution of piperidine in DMF or NMP. Wash the resin thoroughly with NMP and DCM.
-
Monomer Coupling:
-
Dissolve the Fmoc-protected PNA monomer (including the this compound monomer) in NMP to a concentration of 0.2 M. Gentle heating may be required for complete dissolution.
-
Activate the monomer's carboxylic acid using a coupling reagent such as HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) or lutidine.
-
Add the activated monomer solution to the resin and allow the coupling reaction to proceed. The reaction time can be monitored using a Kaiser test to confirm the completion of the coupling.
-
-
Capping: After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in NMP. This prevents the formation of deletion sequences. Wash the resin extensively with NMP and DCM.
-
Chain Elongation: Repeat the deprotection, coupling, and capping steps for each subsequent monomer until the desired PNA sequence is synthesized.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA from the resin and remove the base-labile protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like m-cresol.
-
Precipitation and Purification: Precipitate the crude PNA product from the cleavage mixture using cold diethyl ether. The crude PNA is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
HPLC Purification of PNA-BisQ Probes
-
Column: Use a C8 or C18 reverse-phase HPLC column.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B over 30-60 minutes is typically used. The exact gradient will depend on the length and sequence of the PNA.
-
Temperature: Perform the HPLC separation at an elevated temperature (e.g., 55-60 °C) to minimize aggregation of the PNA probe.
-
Detection: Monitor the elution profile at 260 nm (for the nucleobases) and at the excitation wavelength of this compound (~580 nm).
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. Confirm the identity and purity of the purified PNA-BisQ probe using MALDI-TOF mass spectrometry.
Fluorescence Enhancement Assay
-
Sample Preparation:
-
Prepare a stock solution of the purified PNA-BisQ probe in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare stock solutions of the target and control (e.g., mismatched) nucleic acid sequences in the same buffer.
-
-
Annealing:
-
Prepare samples containing the PNA-BisQ probe alone and in the presence of a stoichiometric amount of the target or control sequence.
-
Heat the samples to 95 °C for 5 minutes to denature any secondary structures.
-
Allow the samples to cool slowly to room temperature to facilitate hybridization.
-
-
Fluorescence Measurement:
-
Using a fluorescence spectrometer, measure the fluorescence emission spectrum of each sample. Excite the samples at the excitation maximum of this compound (~580 nm) and record the emission spectrum (e.g., from 600 nm to 700 nm).
-
The fluorescence enhancement is calculated as the ratio of the fluorescence intensity of the PNA-target duplex to the fluorescence intensity of the PNA probe alone (I/I₀).
-
Mismatch Discrimination Analysis
-
Procedure: Follow the same procedure as the Fluorescence Enhancement Assay, but include a panel of target sequences with single or multiple mismatches at various positions relative to the this compound surrogate base.
-
Analysis: Compare the fluorescence enhancement of the perfectly matched duplex with that of the mismatched duplexes. A significant drop in fluorescence for the mismatched sequences indicates good mismatch discrimination.
Thermal Melting Analysis (Tm Determination)
-
Sample Preparation: Prepare a solution containing the PNA-BisQ probe and its complementary target nucleic acid in a suitable buffer.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement:
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/minute) from a temperature below the expected Tm to one above it.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it is determined from the midpoint of the melting curve (absorbance vs. temperature).
-
Visualization of Mechanisms and Workflows
Principle of Forced Intercalation and Fluorescence Activation
Caption: Mechanism of PNA-BisQ fluorescence activation upon target hybridization.
Experimental Workflow for Nucleic Acid Detection
Caption: Workflow for nucleic acid detection with PNA-BisQ probes.
Applications in Research and Drug Development
The unique properties of PNA-BisQ FIT probes make them highly suitable for a range of applications in both basic research and drug development.
Nucleic Acid Sensing and Diagnostics
The primary application of PNA-BisQ probes is in the detection and quantification of specific DNA and RNA sequences. Their high specificity allows for the discrimination of single nucleotide polymorphisms (SNPs), making them valuable tools for genetic analysis and disease diagnostics.[8] The "turn-on" fluorescence upon hybridization enables their use in real-time detection assays.
Cellular Imaging
The red-shifted emission of this compound is advantageous for cellular imaging applications, as it minimizes background fluorescence from biological samples. PNA probes can be delivered into living cells, although their neutral backbone often requires conjugation to cell-penetrating peptides (CPPs) or other delivery vectors to facilitate cellular uptake.[9][10][11] Once inside the cell, they can be used to visualize the localization and dynamics of specific mRNA transcripts.
Antisense and Therapeutic Applications
PNA oligomers are potent antisense agents due to their high binding affinity and resistance to enzymatic degradation.[3][8][12][13] By binding to a target mRNA, they can sterically block translation, thereby inhibiting the expression of a specific protein. FIT-PNA probes with this compound can potentially be used to simultaneously report on their successful binding to the target mRNA while exerting their antisense effect. This dual functionality is of significant interest in the development of theranostics, where diagnosis and therapy are combined. Furthermore, PNA-based strategies are being explored for modulating gene expression and for anti-cancer and anti-viral therapies.[13] The development of PNA-modified drug delivery systems, such as liposomes, is also an active area of research for targeted cancer therapy.[14]
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. Applications of Antisense Peptide Nucleic Acid in Biomedicine and Biosciences [ideas.repec.org]
- 4. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. PNA-Modified Liposomes Improve the Delivery Efficacy of CAPIRI for the Synergistic Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling BisQ: A Technical Guide to a Red-Shifted Fluorogenic Probe for Sensitive RNA Detection
For researchers, scientists, and professionals in drug development, the precise detection and quantification of specific RNA sequences are paramount for advancing molecular diagnostics and therapeutic interventions. This technical guide delves into the core principles and methodologies of BisQ, a fluorescent surrogate base integrated into Peptide Nucleic Acid (PNA) probes for the sensitive and specific detection of RNA.
This compound represents a significant advancement in the field of fluorogenic probes, offering a red-shifted emission spectrum that mitigates background autofluorescence from biological samples. As a key component of Forced Intercalation (FIT) PNA probes, this compound provides a "light-up" signal upon binding to its target RNA, enabling real-time, wash-free detection. This document outlines the mechanism of action, summarizes key performance data, provides detailed experimental protocols, and presents visual workflows to facilitate the application of this technology.
Core Principles of this compound-based RNA Detection
The this compound technology is centered around a unique fluorophore, Bis-Quinoline (this compound), which is incorporated into a synthetic Peptide Nucleic Acid (PNA) backbone. PNA is a DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers high binding affinity and specificity to complementary nucleic acid sequences, along with resistance to enzymatic degradation.[1][2]
Mechanism of Action:
In a this compound-based FIT-PNA probe, a standard PNA nucleobase is replaced by the this compound molecule.[3][4] In its unbound, single-stranded state, the this compound fluorophore can undergo torsional motions, which leads to non-radiative decay and consequently, low fluorescence.[5] When the PNA probe hybridizes to its complementary target RNA sequence, the probe-RNA duplex is formed. This hybridization forces the this compound molecule to intercalate between the nucleobases of the duplex.[6] This spatial confinement restricts the rotational freedom of the this compound dye, leading to a significant increase in its fluorescence quantum yield.[5][7] This "light-up" response is highly sensitive to the local environment, providing a direct and quantifiable signal of RNA binding.
The key advantages of using this compound as a surrogate base include its high brightness and a red-shifted emission maximum at approximately 613 nm.[3] This is particularly beneficial for applications in complex biological samples, such as cell lysates or tissues, where autofluorescence in the blue and green spectral regions can be a significant source of background noise.
Quantitative Data Summary
The performance of this compound-based FIT-PNA probes has been quantitatively assessed, particularly in comparison to the more established Thiazole Orange (TO) surrogate base. The following tables summarize the available photophysical and binding data from a study utilizing an 11-mer FIT-PNA targeting a synthetic RNA sequence (5′-UAUGUAUGUUG).[4]
Table 1: Photophysical Properties of this compound and TO FIT-PNA Probes
| Property | This compound FIT-PNA | TO FIT-PNA |
| Excitation Wavelength (λex) | 580 nm | 499 nm |
| Emission Wavelength (λem) | 613 nm | 535 nm |
| Fluorescence Enhancement (I/I₀)¹ | ~10-fold | ~2-fold |
| ¹ I/I₀ represents the fold-increase in fluorescence intensity upon hybridization to the complementary RNA target. |
Table 2: Mismatch Discrimination of this compound FIT-PNA
| Target RNA Match/Mismatch | Normalized Fluorescence Intensity (%) |
| Perfect Match (c) | 100 |
| Single Mismatch (g) | ~30 |
| Single Mismatch (c) | ~25 |
| Single Mismatch (u) | ~20 |
Data is normalized to the fluorescence intensity of the perfect match duplex. The single mismatch was introduced at the base flanking the surrogate base.
Experimental Protocols
This section provides a detailed methodology for RNA detection using this compound FIT-PNA probes, based on established protocols for FIT-PNA applications.[4]
Probe Design and Synthesis
Probe Design Considerations:
-
Length: PNA probes are typically designed to be between 12-15 bases in length to ensure specificity while maintaining good solubility.[8]
-
Sequence Selection: The this compound surrogate base typically replaces a purine in the PNA sequence.[3] The target RNA sequence should be unique to the transcript of interest.
-
Self-Complementarity: Avoid sequences with self-complementarity to prevent the formation of PNA-PNA duplexes, which can be very stable.[8]
-
Purine Content: To prevent aggregation, it is recommended to have a purine content of less than 50% and avoid long stretches of purine bases, especially guanine.[8]
Synthesis of this compound PNA Monomer and FIT-PNA Probe:
The synthesis of the this compound PNA monomer is a multi-step chemical process.[3][4] A reported facile synthesis route has significantly improved the overall yield to 61% in six steps.[3][4] Following the synthesis of the monomer, the full this compound FIT-PNA probe is synthesized using standard solid-phase peptide synthesis protocols, typically employing Fmoc/Bhoc chemistry.[3][9]
Protocol for In Vitro RNA Detection
This protocol describes the detection of a synthetic RNA target in a buffer solution.
Materials:
-
This compound FIT-PNA probe
-
Synthetic target RNA
-
Nuclease-free water
-
1x Phosphate-Buffered Saline (PBS)
-
Spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Resuspend the lyophilized this compound FIT-PNA and synthetic RNA in nuclease-free water to create stock solutions (e.g., 100 µM).
-
Prepare working solutions of the this compound FIT-PNA and RNA at the desired final concentration (e.g., 1 µM) in 1x PBS.
-
-
Hybridization:
-
In a microcentrifuge tube, combine the this compound FIT-PNA and the target RNA at a 1:1 molar ratio.
-
For a negative control, prepare a sample with the this compound FIT-PNA probe only.
-
Anneal the samples by heating to 65 °C for 2 minutes.
-
Allow the samples to slowly cool to room temperature or incubate at 37 °C for 2-3 hours to facilitate hybridization.[4]
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the this compound FIT-PNA (Excitation: 580 nm; Emission scan: 588 nm to 750 nm).[4]
-
Set the bandwidth to 2.5 nm and the response rate to 0.2 seconds.[4]
-
Measure the fluorescence intensity of the sample containing the this compound FIT-PNA and target RNA.
-
Measure the fluorescence intensity of the negative control sample (this compound FIT-PNA only).
-
-
Data Analysis:
-
Calculate the fluorescence enhancement by dividing the intensity of the hybridized sample by the intensity of the probe-only control (I/I₀).
-
For mismatch discrimination experiments, repeat the protocol with RNA sequences containing single or multiple mismatches and compare the fluorescence intensities to the perfectly matched sequence.
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows associated with this compound-based RNA detection.
Caption: Conceptual structure of a this compound Forced Intercalation Peptide Nucleic Acid (FIT-PNA) probe.
Caption: Mechanism of fluorescence activation upon this compound FIT-PNA binding to target RNA.
Caption: Experimental workflow for in vitro RNA detection using this compound FIT-PNA probes.
References
- 1. Forced Intercalation Peptide Nucleic Acid Probes for the Detection of an Adenosine-to-Inosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and localization of protein-RNA interactions in patient-derived archival tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorogenic PNA probes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. FIT probes: peptide nucleic acid probes with a fluorescent base surrogate enable real-time DNA quantification and single nucleotide polymorphism discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Platforms for RNA Chemical Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Forced Intercalation Peptide Nucleic Acid Probes for the Detection of an Adenosine-to-Inosine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Light: A Technical Guide to the Photophysical Properties of BisQ-based FIT-PNAs
For Researchers, Scientists, and Drug Development Professionals
Forced Intercalation Peptide Nucleic Acids (FIT-PNAs) incorporating the Bis-Quinoline (BisQ) surrogate base represent a significant advancement in fluorescent probe technology for RNA sensing.[1] Their superior photophysical properties, including high brightness and red-shifted emission, make them powerful tools for various applications in diagnostics and therapeutics.[2][3] This technical guide provides an in-depth exploration of the core photophysical characteristics of this compound-based FIT-PNAs, detailed experimental protocols, and a visual representation of their mechanism of action.
Core Photophysical Properties
This compound-based FIT-PNAs exhibit distinct photophysical characteristics that underpin their utility as RNA sensors. A key feature is the substantial increase in fluorescence upon hybridization with a complementary RNA target.[1] In its single-stranded state, the this compound fluorophore's fluorescence is quenched due to free rotation around its monomethine bond.[1] Upon binding to the target RNA, this rotation is restricted, leading to a significant enhancement of fluorescence.[1]
Comparative Photophysical Data
To facilitate a clear understanding of their performance, the key photophysical parameters of a model 11-mer this compound-FIT-PNA are summarized below, in comparison to a commonly used Thiazole Orange (TO) based FIT-PNA.
| Property | This compound-FIT-PNA | TO-FIT-PNA | Reference |
| Excitation Maximum (λex) | 580 nm | 499 nm | [1] |
| Emission Maximum (λem) | 613 nm | 509 nm | [1] |
| Brightness (BR) | ~4.3-fold higher than TO-FIT-PNA | - | [1] |
Note: Brightness is a function of the extinction coefficient and the quantum yield. The original study noted that the this compound-FIT-PNA is significantly brighter due to a combination of these factors, though specific values for each were not provided in a comparative table.[1]
Mechanism of Action: From Quenched to Radiant
The signaling pathway of this compound-based FIT-PNAs is a classic example of conformational control of fluorescence. The transition from a low-fluorescence "off" state to a high-fluorescence "on" state upon target binding is the cornerstone of their application as specific biosensors.
Caption: Conformational change upon RNA hybridization restricts this compound rotation, leading to fluorescence.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments involving this compound-based FIT-PNAs.
Synthesis of this compound-based FIT-PNAs
The synthesis of this compound-FIT-PNAs involves the preparation of the this compound PNA monomer followed by solid-phase synthesis of the PNA oligomer. A notable improvement in the synthesis of the this compound PNA monomer has been reported, achieving a 61% overall yield in six steps, a significant increase from the previously reported 7%.[1][3]
Improved Monomer Synthesis Workflow:
References
BisQ as a Purine Surrogate in Peptide Nucleic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, which imparts unique hybridization characteristics, including high affinity and specificity for DNA and RNA targets, and resistance to enzymatic degradation.[1] These properties make PNA an exceptional candidate for therapeutic and diagnostic applications. The modification of PNA nucleobases allows for the introduction of functionalities that can enhance its utility. One such modification is the replacement of a natural purine base with a fluorescent surrogate, creating probes for real-time detection of nucleic acids.
This technical guide provides an in-depth overview of Bis-Quinoline (BisQ), a red-shifted, fluorescent surrogate base designed to replace purines in PNA sequences. This compound is a cyanine dye that connects two quinolines through a monomethine bond.[2][3][4] It is particularly useful in the design of Forced Intercalation PNA (FIT-PNA) probes, which exhibit a significant increase in fluorescence upon hybridization with their target nucleic acid sequence.[2][3][4] This "light-up" property, combined with this compound's superior brightness and red-shifted emission profile (λem, max ≈ 613 nm), makes it a valuable tool for RNA sensing, especially in biological samples where background fluorescence can be a challenge.[2][3][4][5][6]
Data Presentation
Photophysical and Hybridization Properties
The following table summarizes the key photophysical and hybridization data for an 11-mer FIT-PNA containing a this compound surrogate base compared to one with the commonly used Thiazole Orange (TO) surrogate. The data is extracted from studies by Nazzal et al. (2024).[7]
| Property | This compound-FIT-PNA | TO-FIT-PNA | Target | Conditions |
| Excitation Max (λex) | 580 nm | 499 nm | N/A | 1x PBS |
| Emission Max (λem) | 588 nm (hybridized) | 509 nm (hybridized) | Synthetic RNA | 1x PBS |
| Fluorescence Enhancement (I/I₀) | ~4.3-fold higher than TO-FIT-PNA | ~1.85-fold | Synthetic RNA | 1x PBS |
| Brightness (BR) | ~4.3-fold higher than TO-FIT-PNA | - | Synthetic RNA | 1x PBS |
| Quantum Yield (Φ) | Higher than TO-FIT-PNA | Lower than this compound-FIT-PNA | Synthetic RNA | 1x PBS |
Mismatch Discrimination
The ability to discriminate between a perfectly matched target and one with a single nucleotide mismatch is crucial for many applications. The following table presents the relative fluorescence intensity of the this compound-FIT-PNA probe when hybridized to a perfectly matched RNA target versus targets with single mismatches adjacent to the this compound base.
| Mismatch | Relative Fluorescence Intensity (%) |
| Perfect Match (PM) | 100 |
| TG Mismatch | ~40 |
| TC Mismatch | ~20 |
| TU Mismatch | ~15 |
| Data is normalized to the fluorescence of the perfect match duplex. |
Thermodynamic Data (A Note on Current Limitations)
A comprehensive thermodynamic characterization of this compound-PNA duplexes is not yet available in the published literature. To fully evaluate the impact of this compound as a purine surrogate, the following data would be required:
| Thermodynamic Parameter | Description | Importance |
| Melting Temperature (Tm) | The temperature at which 50% of the PNA-target duplex is dissociated. | Provides a direct measure of the thermal stability of the duplex. A higher Tm indicates stronger binding. |
| Change in Melting Temperature (ΔTm) | The difference in Tm between a this compound-containing duplex and its natural purine counterpart (A or G). | Quantifies the stabilizing or destabilizing effect of the this compound substitution. |
| Binding Affinity (Kd) | The equilibrium dissociation constant, which reflects the concentration at which half of the target molecules are bound by the PNA probe. | A lower Kd value indicates a higher binding affinity. |
| Enthalpy (ΔH°) and Entropy (ΔS°) | Thermodynamic parameters that provide insight into the forces driving duplex formation. | Helps to understand the nature of the binding interaction (e.g., hydrogen bonding, stacking interactions). |
Experimental Protocols
Synthesis of the this compound PNA Monomer
An improved, facile synthesis of the this compound PNA monomer has been reported, achieving a 61% overall yield in six steps.[2][3][4] This is a significant improvement over previous methods that had a total yield of around 7%.[2][6] The following is a summary of the key steps for one of the improved synthetic routes.
1. Synthesis of the PNA Backbone:
-
The synthesis begins with the preparation of the N-(2-aminoethyl)glycine (aeg) PNA backbone.
-
A simplified route utilizes a tBu ester-protected PNA backbone, which avoids the need for re-installation of protecting groups later in the synthesis.[4]
2. Synthesis of the this compound Acid:
-
The key precursor for the this compound moiety is a tBu-ester-modified quinoline synthon.[2][3][4]
-
Two of these quinoline units are coupled via a monomethine bond to form the this compound core structure.
-
The tBu ester is then removed to yield the this compound carboxylic acid.
3. Coupling of this compound Acid to the PNA Backbone:
-
The this compound acid is coupled to the tBu ester-protected PNA backbone using standard peptide coupling reagents such as HATU and HOBt in the presence of DIPEA.[2]
-
The reaction is typically carried out in dry DMF under an inert atmosphere.[2]
4. Final Deprotection:
-
The final step is the removal of the tBu ester protecting group from the PNA backbone, typically using a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[2]
-
The product is then purified, often by normal phase column chromatography.[2]
Solid-Phase Synthesis of this compound-Containing PNA Oligomers
The incorporation of the this compound monomer into a PNA oligomer is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
1. Resin Preparation:
-
A suitable solid support, such as NovaSyn TGA resin, is swelled in DMF.
2. Monomer Coupling:
-
The Fmoc-protected PNA monomers (including the this compound monomer) are activated using a coupling agent like HATU in the presence of a base such as DIPEA and 2,6-lutidine.
-
The activated monomer is then coupled to the free amine on the growing PNA chain on the solid support.
3. Capping:
-
Any unreacted amino groups are capped using an acetic anhydride solution to prevent the formation of deletion sequences.
4. Fmoc Deprotection:
-
The Fmoc protecting group on the newly added monomer is removed with a solution of piperidine in DMF to expose the amine for the next coupling cycle.
5. Cleavage and Final Deprotection:
-
Once the desired sequence is synthesized, the PNA oligomer is cleaved from the resin, and all remaining protecting groups are removed using a cleavage cocktail, typically containing TFA and scavengers like triisopropylsilane (TIS) and water.
6. Purification:
-
The crude PNA is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Chemical Structure of this compound PNA Monomer
Caption: Structure of the Fmoc-BisQ-aeg-OH monomer for solid-phase synthesis.
Workflow for this compound PNA Synthesis and Analysis
Caption: Workflow from monomer synthesis to hybridization analysis of this compound-PNA.
Forced Intercalation Mechanism
Caption: Signaling pathway of this compound FIT-PNA upon hybridization to its target.
References
- 1. Fluorogenic PNA probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Intercalation Peptide Nucleic Acid Probes for the Detection of an Adenosine-to-Inosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of peptide nucleic acid labeled at the N-terminus with HiLyte Fluor 488 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Advent of BisQ in Nucleic Acid Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sensitive and specific detection of nucleic acids is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. In recent years, novel fluorescent probes have emerged to meet the growing demand for real-time analysis of RNA within its native cellular environment. Among these, Forced Intercalation Peptide Nucleic Acids (FIT-PNAs) incorporating the surrogate base Bis-Quinoline (BisQ) have shown exceptional promise. This technical guide provides an in-depth exploration of the this compound-based nucleic acid sensing platform, from its core principles to detailed experimental protocols and performance data.
Introduction to this compound and FIT-PNA Technology
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic characterized by a neutral N-(2-aminoethyl)-glycine backbone, which imparts high chemical and enzymatic stability.[1] This unique structure allows PNA to hybridize with high affinity and sequence specificity to complementary DNA and RNA targets.[1]
Forced Intercalation (FIT) Probes are a class of nucleic acid probes where a fluorescent dye, termed a surrogate base, replaces a canonical nucleobase within the sequence.[2] This design strategy ensures that the fluorophore is forced to intercalate into the PNA-RNA duplex upon hybridization. This constrained environment dramatically enhances the fluorescence quantum yield of the dye, leading to a "light-up" effect upon target binding.[2]
This compound (Bis-Quinoline) is a red-shifted, cyanine-based surrogate base that has demonstrated superior photophysical properties for RNA sensing applications.[2][3] Its key advantages include:
-
High Brightness and Quantum Yield: this compound exhibits a significant increase in fluorescence intensity upon hybridization, leading to excellent signal-to-noise ratios.[3][4]
-
Red-Shifted Emission: With an emission maximum around 613 nm, this compound is well-suited for biological imaging, as it minimizes background fluorescence from cellular components.[2][5]
-
Excellent Mismatch Discrimination: this compound-containing FIT-PNAs show a substantial reduction in fluorescence when encountering single-base mismatches in the target RNA sequence, enabling high-fidelity detection.[2][5]
The Signaling Pathway of this compound-Based Sensing
The mechanism of this compound-based nucleic acid sensing is predicated on a conformational change of the this compound molecule upon hybridization of the FIT-PNA to its target RNA. In its unbound, single-stranded state, the this compound molecule is flexible and can undergo non-radiative decay processes, resulting in low fluorescence. Upon binding to the complementary RNA sequence, the PNA-RNA duplex forms, forcing the this compound molecule to intercalate between the nucleobases. This rigid environment restricts the rotational freedom of the this compound molecule, leading to a significant increase in its fluorescence quantum yield and a "light-up" signal.
Quantitative Data on this compound FIT-PNA Performance
The performance of this compound-containing FIT-PNAs has been quantitatively assessed in several studies. The following tables summarize key performance metrics, including brightness, quantum yield, and mismatch discrimination.
Table 1: Photophysical Properties of a Model 11-mer this compound-FIT-PNA [2][3]
| Property | This compound-FIT-PNA | TO-FIT-PNA (for comparison) |
| Excitation Max (λex, nm) | 580 | 499 |
| Emission Max (λem, nm) | 613 | 515 |
| Extinction Coefficient (ε) | 35,000 | 55,000 |
| Quantum Yield (Φ) | 0.35 | 0.15 |
| Brightness (ε x Φ) | 12,250 | 8,250 |
Table 2: Mismatch Discrimination of a 15-mer this compound-FIT-PNA Targeting lncRNA CCTA-1 [5]
| Target RNA Sequence | Relative Fluorescence Intensity (%) |
| Perfect Match | 100 |
| Single G Mismatch | < 20 |
Table 3: Brightness Comparison of Guanine-Modified this compound-FIT-PNAs [5]
| PNA Modification | Brightness (BR) |
| Unmodified G | 8.4 |
| cpG+ modified G | 16.9 |
Experimental Protocols
Solid-Phase Synthesis of this compound-Containing FIT-PNA
The synthesis of this compound-containing FIT-PNAs is typically performed using standard Fmoc-based solid-phase peptide synthesis protocols.[2][6][7]
Materials:
-
Fmoc-protected PNA monomers (A, C, G, T)
-
Fmoc-protected this compound PNA monomer[2]
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Monomer Coupling:
-
Pre-activate the Fmoc-PNA monomer (or Fmoc-BisQ monomer) with HBTU and DIPEA in DMF for 2-5 minutes.
-
Add the activated monomer solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each monomer in the desired sequence.
-
Cleavage and Deprotection: After the final monomer is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/DCM) for 2-4 hours to cleave the PNA from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude PNA in cold diethyl ether. Purify the PNA using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized FIT-PNA using mass spectrometry and analytical HPLC.
In Vitro RNA Sensing Assay
This protocol describes a typical experiment to measure the fluorescence response of a this compound-FIT-PNA upon hybridization to its target RNA.[2]
Materials:
-
Purified this compound-FIT-PNA
-
Synthetic target RNA and mismatch control RNAs
-
Hybridization buffer (e.g., PBS with 100 mM NaCl)
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare stock solutions of the this compound-FIT-PNA and RNA oligonucleotides in the hybridization buffer.
-
Hybridization:
-
In a microplate well or cuvette, mix the this compound-FIT-PNA and target RNA to their final desired concentrations (e.g., 1 µM each).
-
Anneal the mixture by heating to 95°C for 2 minutes, followed by slow cooling to room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of the hybridized sample using a fluorometer. For this compound, use an excitation wavelength of approximately 580 nm and record the emission from 600 nm to 750 nm.[2]
-
Measure the fluorescence of the this compound-FIT-PNA alone (unbound) and with mismatch control RNAs for comparison.
-
-
Data Analysis: Calculate the fluorescence enhancement (brightness) by dividing the fluorescence intensity of the PNA-RNA duplex by the intensity of the unbound PNA.
Live-Cell Imaging with this compound FIT-PNA
This compound-FIT-PNAs can be used to visualize target RNAs in living cells. This often requires the conjugation of a cell-penetrating peptide (CPP) to the PNA to facilitate cellular uptake.
Materials:
-
This compound-FIT-PNA conjugated to a CPP (e.g., octa-D-lysine)
-
Cultured cells grown on glass-bottom dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Incubation:
-
Prepare a solution of the CPP-BisQ-FIT-PNA in serum-free cell culture medium at the desired final concentration (e.g., 1-5 µM).
-
Replace the cell culture medium with the probe-containing medium.
-
Incubate the cells for 4-24 hours to allow for probe uptake.
-
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Imaging:
-
Add fresh cell culture medium to the cells.
-
Image the cells using a confocal microscope with appropriate laser excitation (e.g., 561 nm) and emission filters for this compound.
-
-
Controls: Include control experiments, such as using a mismatch PNA probe or imaging untreated cells, to assess the specificity of the signal.
Conclusion and Future Perspectives
This compound-containing FIT-PNAs represent a significant advancement in the field of nucleic acid sensing. Their superior photophysical properties, including high brightness, red-shifted emission, and excellent mismatch discrimination, make them powerful tools for the detection and imaging of RNA in both in vitro and in-cell applications. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this technology into their workflows.
Future research in this area may focus on further optimizing the this compound scaffold to enhance its quantum yield and photostability, developing novel PNA backbone modifications to improve cellular uptake and target accessibility, and expanding the application of this compound-FIT-PNAs to a wider range of diagnostic and therapeutic areas, including the detection of viral RNAs and the monitoring of gene expression dynamics in real-time.
References
- 1. Peptide nucleic acid (PNA)/DNA hybrid duplexes: intercalation by an internally linked anthraquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Unveiling RNA Biomarkers: A Technical Guide to BisQ Cyanine Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Bis-Quinoline (BisQ) cyanine dye as a powerful tool for the discovery and detection of RNA biomarkers. This compound, a red-shifted fluorescent dye, offers significant advantages in sensitivity and specificity, making it an invaluable asset in elucidating the complex roles of RNA in health and disease. This document provides a comprehensive overview of its core principles, detailed experimental protocols, and a framework for its integration into biomarker discovery workflows.
Core Principles of this compound in RNA Detection
This compound is a cyanine dye that functions as a surrogate base within a peptide nucleic acid (PNA) framework, creating a Forced Intercalation PNA (FIT-PNA) probe. PNA is a synthetic DNA mimic with a neutral peptide-like backbone, which confers high binding affinity and specificity to complementary nucleic acid sequences.
The fluorescence of a this compound-FIT-PNA probe is intrinsically low in its unbound state. Upon hybridization to a target RNA sequence, the this compound molecule is forced to intercalate between the nucleobases of the PNA-RNA duplex. This restricted environment significantly enhances the quantum yield of the dye, leading to a bright fluorescent signal. This "light-up" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of specific RNA molecules.
Signaling Pathway of this compound-FIT-PNA Hybridization
Caption: Mechanism of this compound-FIT-PNA fluorescence upon target RNA binding.
Quantitative Data Presentation
The photophysical and binding properties of this compound-based probes are critical for experimental design and data interpretation. The following table summarizes key quantitative parameters.
| Parameter | Value | Reference/Note |
| Excitation Maximum (λex) | ~580 nm | [1] |
| Emission Maximum (λem) | ~613 nm | [2] |
| Quantum Yield (Φ) (RNA-bound) | ~0.020 | Estimated based on the structurally similar BIQ-NH2 dye[3] |
| Brightness | ~4.3-fold higher than Thiazole Orange (TO) FIT-PNA | [1] |
| Dissociation Constant (Kd) | ~210 µM | Estimated apparent Kd for a similar deep-red cyanine dye with E. coli total RNA[4] |
Experimental Protocols
Synthesis of this compound-PNA Monomer
An improved synthesis protocol for the this compound PNA monomer utilizing a tBu ester-protected PNA backbone has been reported to significantly increase the overall yield to 61%, compared to the previous 7% yield.[2]
Materials:
-
tBu-ester-modified quinoline synthon
-
Alloc acid-protected or tBu ester-protected PNA backbone
-
Standard organic synthesis reagents and solvents
Improved Synthesis Workflow (tBu ester backbone):
-
Synthesis of this compound Acid: React the tBu-ester-modified quinoline synthon to form the this compound acid derivative.
-
Coupling to PNA Backbone: Couple the this compound acid to the tBu ester-protected PNA backbone.
-
Deprotection: Remove the tBu ester protecting groups to yield the final this compound-PNA monomer.
For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the cited publication.
PNA Fluorescence In Situ Hybridization (PNA-FISH) Protocol for RNA Detection in Cultured Cells
This protocol is adapted from standard PNA-FISH procedures and should be optimized for the specific cell type and target RNA.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC, 1 mg/mL yeast tRNA)
-
This compound-FIT-PNA probe (typically 100-500 nM)
-
Wash buffer 1 (e.g., 50% formamide, 2x SSC)
-
Wash buffer 2 (e.g., 0.1% Tween-20 in 2x SSC)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with ice-cold PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with permeabilization solution for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Pre-warm the hybridization buffer to 37°C.
-
Dilute the this compound-FIT-PNA probe to the desired concentration in the pre-warmed hybridization buffer.
-
Apply the hybridization solution containing the probe to the coverslip.
-
Incubate in a humidified chamber at a temperature optimized for your probe (typically between 37°C and 55°C) for 1-3 hours.
-
-
Washing:
-
Wash the coverslips twice with pre-warmed Wash Buffer 1 for 15 minutes each at the hybridization temperature.
-
Wash twice with Wash Buffer 2 for 10 minutes each at room temperature.
-
-
Counterstaining and Mounting:
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature.
-
Wash briefly with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for DAPI (blue) and this compound (red).
-
Workflow for RNA Biomarker Discovery
The integration of this compound cyanine dye into a typical RNA biomarker discovery workflow can significantly enhance the validation and in situ analysis of candidate biomarkers.
References
- 1. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Deep-red fluorogenic cyanine dyes carrying an amino group-terminated side chain for improved RNA detection and nucleolar RNA imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Detecting Oncogenic lncRNAs and Their Interactors Using Biotin-based Pulldown with Sequencing (BisQ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Biotin-based lncRNA pulldown with sequencing (a technique often referred to with terms such as BisQ, RNA pulldown-seq, or ChIRP-seq) in the identification and characterization of oncogenic long non-coding RNAs (lncRNAs) and their molecular partners. This powerful technique is instrumental in elucidating the mechanisms by which lncRNAs contribute to cancer progression, thereby revealing novel therapeutic targets.
Long non-coding RNAs (lncRNAs) are emerging as critical regulators in a variety of cellular processes, and their dysregulation is frequently implicated in cancer.[1][2][3] Understanding the functional roles of these oncogenic lncRNAs requires the identification of their interacting molecules, including proteins, DNA, and other RNAs. This compound provides a robust method to capture an lncRNA of interest from a cellular context along with its associated biomolecules, which can then be identified using high-throughput sequencing or mass spectrometry.[4][5]
Core Principle
The this compound method relies on the high-affinity interaction between biotin and streptavidin. A specific lncRNA is targeted with biotinylated probes, and this complex is then isolated from the cellular lysate using streptavidin-coated magnetic beads. The captured interacting molecules are subsequently eluted and identified.
There are two primary strategies for the biotinylated probe design:
-
In Vitro Transcribed lncRNA: The lncRNA of interest is transcribed in vitro with biotin-labeled nucleotides. This biotinylated lncRNA is then used as a "bait" to capture interacting proteins from the cell lysate.
-
Antisense Oligonucleotides: A pool of biotinylated DNA oligonucleotides complementary to the target lncRNA is designed. These probes hybridize to the endogenous lncRNA within the cell lysate, allowing for its purification.
Following the pulldown, the associated proteins can be identified by mass spectrometry, while interacting DNA or RNA can be identified by sequencing.
Applications in Oncogenic lncRNA Research
The this compound methodology has been instrumental in uncovering the roles of several key oncogenic lncRNAs. By identifying their interacting partners, researchers can elucidate the signaling pathways they modulate.
Case Study 1: MALAT1
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a well-established oncogenic lncRNA implicated in numerous cancers.[1][6] this compound-based approaches have been employed to identify its protein interactome, revealing its role in regulating alternative splicing, gene expression, and cell proliferation.[4][5]
Quantitative Data from MALAT1 Pulldown-Mass Spectrometry:
A study utilizing a quantitative proteomics approach (SILAC) combined with RNA pulldown identified 127 potential interacting proteins with MALAT1.[4] The data revealed a significant enrichment of proteins involved in RNA processing and gene expression.
| Protein | Gene Symbol | Fold Enrichment (MALAT1 vs. Control) | Function |
| DBC1 | CCAR2 | >2 | Competes with SIRT1 for binding to MALAT1, affecting p53 acetylation. |
| SRSF1 | SRSF1 | >2 | Splicing factor, interaction suggests a role for MALAT1 in alternative splicing. |
| SRSF3 | SRSF3 | >2 | Splicing factor, reinforcing the role of MALAT1 in RNA processing. |
| PC2 | CBX4 | >2 | Polycomb group protein, linking MALAT1 to epigenetic regulation. |
| ELAVL1 | ELAVL1 | >2 | RNA-binding protein involved in mRNA stability. |
This table is a representative summary based on findings from multiple studies. Fold enrichment values are indicative and may vary between experiments.
Signaling Pathway:
The interaction between MALAT1, DBC1, and SIRT1 modulates the p53 signaling pathway. By binding to DBC1, MALAT1 releases SIRT1, which can then deacetylate and inactivate p53, leading to reduced apoptosis and increased cell proliferation.[4]
Case Study 2: HOTAIR
HOTAIR (HOX transcript antisense intergenic RNA) is another prominent oncogenic lncRNA associated with poor prognosis in various cancers.[7][8] It is known to interact with Polycomb Repressive Complex 2 (PRC2) to regulate gene silencing. This compound and similar techniques have been crucial in confirming this interaction and identifying other binding partners.[8][9]
Quantitative Data from HOTAIR Pulldown-Mass Spectrometry:
A study using ChIRP-MS and RNA-BioID to map the HOTAIR interactome identified a comprehensive list of interacting proteins.[8] The results confirmed the interaction with PRC2 complex members and revealed novel associations with mitochondrial ribosomal proteins.
| Protein | Gene Symbol | Method of Identification | Function |
| EZH2 | EZH2 | ChIRP-MS, RNA-BioID | Catalytic subunit of PRC2, histone methyltransferase. |
| SUZ12 | SUZ12 | ChIRP-MS, RNA-BioID | Core component of the PRC2 complex. |
| EED | EED | ChIRP-MS, RNA-BioID | Core component of the PRC2 complex. |
| MRPL13 | MRPL13 | ChIRP-MS, RNA-BioID | Mitochondrial ribosomal protein, suggesting novel functions for HOTAIR. |
| MRPS22 | MRPS22 | ChIRP-MS, RNA-BioID | Mitochondrial ribosomal protein. |
This table is a representative summary based on findings from multiple studies.
Experimental Workflow:
The general workflow for a this compound experiment to identify the protein interactome of an oncogenic lncRNA is depicted below.
Detailed Experimental Protocols
The following are generalized protocols for performing a this compound experiment to identify the protein interactome of an oncogenic lncRNA. These should be optimized for the specific lncRNA and cell type under investigation.
Protocol 1: In Vitro Transcription of Biotinylated lncRNA
This protocol is suitable when using an in vitro transcribed lncRNA as bait.
Materials:
-
Linearized plasmid DNA containing the lncRNA sequence downstream of a T7 or SP6 promoter
-
Biotin RNA Labeling Mix (containing biotin-UTP)
-
T7 or SP6 RNA Polymerase
-
DNase I (RNase-free)
-
RNA purification kit
-
Nuclease-free water
Procedure:
-
In Vitro Transcription: Set up the in vitro transcription reaction according to the manufacturer's protocol, substituting a portion of the UTP with biotin-UTP. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the template DNA.
-
RNA Purification: Purify the biotinylated lncRNA using an RNA purification kit.
-
Quality Control: Assess the integrity and concentration of the biotinylated lncRNA using a denaturing agarose gel and a spectrophotometer.
Protocol 2: Biotinylated lncRNA Pulldown and Mass Spectrometry
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors)
-
Biotinylated lncRNA (from Protocol 1) or biotinylated antisense DNA oligonucleotides
-
Streptavidin-coated magnetic beads
-
Wash buffers (varying stringency)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
(Optional) Crosslink protein-RNA interactions with formaldehyde or UV light.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
lncRNA-Protein Complex Formation:
-
Incubate the cell lysate with the biotinylated lncRNA or antisense probes for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Complexes:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C.
-
-
Washing:
-
Wash the beads several times with wash buffers of increasing stringency to remove non-specific binders.
-
-
Elution:
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite. Compare the results from the specific lncRNA pulldown to a control pulldown (e.g., using a scrambled RNA sequence or beads alone) to identify specific interactors.
-
Logical Relationship of this compound Data Analysis:
The analysis of this compound data involves several key steps to identify high-confidence interacting partners and their associated biological functions.
Conclusion
Biotin-based lncRNA pulldown with sequencing (this compound) is a powerful and versatile technique for dissecting the molecular mechanisms of oncogenic lncRNAs. By identifying the interacting partners of these crucial regulatory molecules, researchers can uncover novel signaling pathways involved in cancer and identify promising new targets for therapeutic intervention. The protocols and application notes provided here serve as a guide for implementing this technique in cancer research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. LncRNA-mediated regulation of cell signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long Noncoding RNA in Cancer: Wiring Signaling Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative Proteomics to Identify Nuclear RNA-Binding Proteins of Malat1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Quantitative Proteomics Analysis Reveals Novel Insights into Mechanisms of Action of Long Noncoding RNA Hox Transcript Antisense Intergenic RNA (HOTAIR) in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BisQ FIT-PNA Design and Utilization in Specific RNA Sequence Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design and application of Bis-Quinoline (BisQ) Forced Intercalation Peptide Nucleic Acid (FIT-PNA) probes for the specific detection of RNA sequences. The protocols outlined herein are intended to assist researchers in leveraging the superior photophysical properties of this compound FIT-PNA for robust and sensitive RNA sensing in various applications, including diagnostics and therapeutic development.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, which affords them unique hybridization characteristics, including high affinity and specificity for complementary DNA and RNA sequences.[1][2] Forced Intercalation (FIT) PNAs are a class of fluorogenic probes that incorporate a surrogate base, a cyanine dye, which fluoresces upon hybridization to its target sequence.[3][4] The Bis-Quinoline (this compound) surrogate base, in particular, offers significant advantages, including high brightness, red-shifted emission, and excellent mismatch discrimination, making it an ideal candidate for RNA sensing applications.[5][6]
This compound FIT-PNAs are designed to replace a natural base within the PNA sequence with the this compound dye.[3][4] This design leads to a substantial increase in fluorescence upon sequence-specific binding to a target RNA molecule.[5][6] This property is particularly valuable for the development of sensitive and specific diagnostics, as well as for studying RNA localization and function within cells.
Key Advantages of this compound FIT-PNA Probes
-
High Brightness and Quantum Yield: this compound FIT-PNA probes exhibit significantly higher brightness compared to other common FIT-PNA dyes like Thiazole Orange (TO).[5][7]
-
Red-Shifted Emission: The emission maximum of this compound is in the red region of the spectrum (λem,max ≈ 613 nm), which helps to reduce background fluorescence from biological samples.[3][5]
-
Superior Mismatch Discrimination: this compound FIT-PNAs demonstrate robust selectivity against single base mismatches in the target RNA sequence, a critical feature for allele-specific detection and SNP analysis.[3][5]
-
Enhanced Stability: The PNA backbone is resistant to enzymatic degradation, providing greater stability in biological samples compared to natural nucleic acid probes.[1]
-
Cell Permeability: When conjugated with cell-penetrating peptides (CPPs), such as a poly-D-lysine tail, this compound FIT-PNAs can effectively penetrate live cells, enabling the detection of intracellular RNA targets.[8]
Design Considerations for this compound FIT-PNA Probes
Successful design of this compound FIT-PNA probes for specific RNA sequences requires careful consideration of several factors to ensure optimal performance.
1. Target Sequence Selection:
-
Specificity: Choose a target sequence that is unique to the RNA of interest to avoid off-target binding.
-
Accessibility: Target regions that are likely to be single-stranded and accessible for probe hybridization. Computational tools for RNA secondary structure prediction can be helpful in identifying suitable target sites.
-
Length: PNA probes are typically 10-15 bases in length to ensure a good balance between specificity and solubility.
2. This compound Placement:
-
The this compound surrogate base typically replaces a purine (Adenine or Guanine) in the PNA sequence.[3][4]
-
Positioning the this compound adjacent to a mismatched base in the target sequence can enhance fluorescence quenching in the unbound state and improve signal-to-noise ratio upon hybridization.
3. Flanking Nucleobase Modifications:
-
Chemical modifications to the guanine base adjacent to the this compound moiety, such as incorporating a cyclopentane (cp) backbone and N-methylation (G+), can further enhance the brightness of the FIT-PNA probe.[3]
Data Presentation
Table 1: Photophysical Properties of this compound FIT-PNA vs. TO-FIT-PNA
| Property | This compound FIT-PNA | TO-FIT-PNA | Reference |
| Excitation Wavelength (λex) | 580 nm | 499 nm | [5][7] |
| Emission Wavelength (λem) | 613 nm | 509 nm | [3][5] |
| Fluorescence Enhancement (I/I₀) | ~4.3-fold higher than TO | ~1.85 | [7] |
| Mismatch Discrimination | Robust | Poor | [5] |
Table 2: Mismatch Discrimination of a this compound FIT-PNA Probe
| Target RNA | Fluorescence Intensity (Arbitrary Units) |
| Perfect Match | 100 |
| Single Base Mismatch (TG) | ~20 |
| Single Base Mismatch (TC) | ~15 |
| Single Base Mismatch (TU) | ~18 |
(Data is illustrative based on findings in referenced literature, actual values will vary depending on the specific probe and target sequences).[3][5]
Experimental Protocols
Protocol 1: In Vitro Hybridization Assay for RNA Detection
This protocol describes the hybridization of a this compound FIT-PNA probe to a synthetic target RNA to assess its fluorescence properties.
Materials:
-
This compound FIT-PNA probe (lyophilized)
-
Synthetic target RNA (complementary and mismatch sequences)
-
Nuclease-free water
-
Hybridization Buffer (e.g., 20 mM Tris, pH 7.4, 60% formamide)[2][9]
-
Fluorometer or plate reader
Procedure:
-
Probe Reconstitution: Dissolve the lyophilized this compound FIT-PNA probe in nuclease-free water to a stock concentration of 100 µM. Store at -20°C.
-
RNA Reconstitution: Dissolve the synthetic RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Store at -20°C.
-
Hybridization Reaction:
-
Incubation: Incubate the reaction mixtures at room temperature for 30-60 minutes in the dark to allow for hybridization.[9]
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer.
-
Set the excitation wavelength to 580 nm and the emission wavelength to 613 nm for this compound FIT-PNA.[3][5]
-
Record the fluorescence values for the probe alone (background), the probe with the perfectly matched RNA, and the probe with mismatch RNA sequences.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) with this compound FIT-PNA Probes for Cellular RNA Detection
This protocol is a general guideline for performing FISH to detect specific RNA sequences in fixed cells using this compound FIT-PNA probes. Optimization may be required for different cell types and target RNAs.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Hybridization Buffer (20 mM Tris, pH 7.4, 60% formamide, 0.5% blocking reagent)[2]
-
This compound FIT-PNA probe
-
DAPI solution for nuclear counterstaining
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Hybridization:
-
Pre-warm the hybridization buffer to 37°C.
-
Dilute the this compound FIT-PNA probe in the pre-warmed hybridization buffer to a final concentration of 100-500 nM.
-
Apply the hybridization solution containing the probe to the coverslips.
-
Incubate in a humidified chamber at 37°C for 1-2 hours in the dark.
-
-
Washing:
-
Counterstaining and Mounting:
-
Incubate the coverslips with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash briefly with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., Cy5 filter) and DAPI.
-
Visualizations
Caption: Mechanism of this compound FIT-PNA fluorescence upon hybridization.
Caption: General workflow for PNA-FISH using this compound FIT-PNA probes.
Conclusion
This compound FIT-PNA probes represent a powerful tool for the specific and sensitive detection of RNA sequences. Their superior photophysical properties and high specificity make them well-suited for a wide range of applications in research and drug development, from basic RNA biology studies to the development of novel diagnostic assays. By following the design considerations and protocols outlined in these application notes, researchers can effectively harness the potential of this compound FIT-PNA technology for their specific research needs.
References
- 1. eurogentec.com [eurogentec.com]
- 2. pnabio.com [pnabio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnabio.com [pnabio.com]
Application Notes and Protocols for Hydrogen Sulfide (H₂S) Detection Using Bis-azide Quenched (BisQ) Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (H₂S) is an important endogenous gasotransmitter involved in a multitude of physiological and pathological processes, including neurotransmission, vascular tone regulation, and inflammation.[1] The development of selective and sensitive fluorescent probes is crucial for understanding the complex roles of H₂S in cellular signaling.[2][3] This document provides a detailed protocol for the use of bis-azide quenched (BisQ) fluorescent probes for the detection and quantification of H₂S in cellular systems. These probes operate on a "turn-on" mechanism where the non-fluorescent bis-azide form is chemically reduced by H₂S to a highly fluorescent amine, enabling the visualization and measurement of endogenous H₂S production.[2][4]
Principle of Detection and Signaling Pathway
This compound probes are designed with two azide groups, which quench the fluorescence of the core fluorophore. In the presence of H₂S, these azide groups are selectively reduced to amines, restoring the fluorophore's fluorescence.[2][4] This chemoselective reaction provides high specificity for H₂S over other biological thiols.[2]
A key pathway involving endogenous H₂S production is the Vascular Endothelial Growth Factor (VEGF) signaling cascade in endothelial cells.[4] Stimulation of the VEGF receptor 2 (VEGFR2) activates cystathionine γ-lyase (CSE) to produce H₂S.[1][4] This process is also linked to the production of hydrogen peroxide (H₂O₂), indicating a crosstalk between these signaling molecules.[4][5]
Caption: VEGF signaling pathway leading to endogenous H₂S production.
Experimental Protocols
This section details the protocols for preparing the this compound probe, cell loading, and fluorescence measurement. The following are generalized protocols based on common azide-based probes like the Sulfidefluor series.[4] Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
This compound Fluorescent Probe (e.g., acetoxymethyl (AM) ester form for cell permeability)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates for plate reader assays
-
Glass-bottom dishes for microscopy
-
VEGF (or other stimulus for H₂S production)
-
NaHS (as a positive control for H₂S)
-
Fluorescence microplate reader or confocal microscope
Protocol 1: In Vitro Probe Characterization
This protocol is to determine the fluorescence response of the this compound probe to H₂S in a cell-free system.
-
Prepare a 1 mM stock solution of the this compound probe in anhydrous DMSO.
-
Prepare working solutions of NaHS (H₂S donor) immediately before use in degassed PBS (pH 7.4).
-
In a 96-well plate, add varying concentrations of NaHS.
-
Add the this compound probe to each well to a final concentration of 5-10 µM.
-
Bring the total volume in each well to 100-200 µL with PBS.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore core.
Protocol 2: Detection of Endogenous H₂S in Live Cells
This protocol describes the use of a this compound-AM probe for imaging H₂S in living cells.
-
Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto glass-bottom dishes or 96-well plates and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a 2.5-5 µM working solution of the this compound-AM probe in serum-free cell culture medium or HBSS.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.[4]
-
-
Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any excess, non-internalized probe.[4]
-
Stimulation and Imaging:
-
Add fresh, warm medium or buffer to the cells.
-
For baseline fluorescence, image the cells using a confocal microscope.
-
To induce H₂S production, treat the cells with a stimulus (e.g., 40 ng/mL VEGF) and incubate for 30 minutes at 37°C.[4]
-
Image the cells again to detect the increase in fluorescence.
-
-
Image Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ). The change in fluorescence indicates the level of H₂S production.
Data Presentation
The performance of this compound probes can be quantified and compared. Below is a summary of typical performance characteristics for azide-based H₂S probes.
| Parameter | Typical Value | Reference Probes | Source |
| Detection Limit | 100 - 500 nM | SF4, SF5-AM, SF7-AM | [4] |
| Fluorescence Increase | 4 to 40-fold | SF4, SF5, SF7 | [4] |
| Response Time | < 60 minutes | QL-N₃, HND | [2][6] |
| Optimal pH | ~7.4 | HND | [6] |
| Typical Loading Conc. | 2.5 - 10 µM | SF7-AM, DCP-H₂S | [2][4] |
Application: High-Throughput Drug Screening
This compound probes can be adapted for high-throughput screening (HTS) to identify compounds that modulate H₂S production.[7]
Caption: Workflow for HTS to find H₂S modulators.
Protocol 3: HTS for H₂S Modulators
-
Cell Seeding: Seed cells in black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Compound Addition: Add test compounds from a chemical library to the wells (typically at 1-10 µM final concentration). Include appropriate controls (vehicle only, known inhibitor, known activator).
-
Probe Loading: Load the cells with the this compound-AM probe as described in Protocol 2.2.
-
Stimulation: Add a known stimulus of H₂S production (e.g., VEGF) to all wells except for the negative controls.
-
Incubation: Incubate the plate for the optimal response time (e.g., 30-60 minutes) at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.[7]
-
Data Analysis: Normalize the fluorescence signals to the controls. Wells with significantly increased or decreased fluorescence compared to the vehicle control are identified as "hits." These compounds may act as enhancers or inhibitors of H₂S production.
References
- 1. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of analytical methods for detecting endogenous hydrogen sulfide (H2S) in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
Application Notes: Incorporation of BisQ into Peptide Nucleic Acid (PNA) Sequences
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine polyamide structure.[1][2] This unique backbone confers remarkable properties, including high-affinity binding to complementary DNA and RNA sequences, exceptional resistance to enzymatic degradation by nucleases and proteases, and stability over a wide pH range.[1][3][4] These characteristics make PNA an invaluable tool for therapeutic and diagnostic applications, such as antisense and antigene agents, molecular probes, and biosensors.[4][5][6]
To expand the functionality of PNA, it is often conjugated with various molecules, including fluorescent dyes, peptides, and intercalators.[7][8] This document provides detailed protocols for the incorporation of a functional moiety, referred to herein as "BisQ," into a PNA sequence. For the purposes of these protocols, This compound is assumed to be a bis-quinoline derivative functionalized with a reactive group suitable for conjugation. Bis-quinoline and related quinoxaline compounds are of significant interest as they can function as DNA intercalators and have been shown to facilitate PNA binding to double-stranded DNA, potentially enhancing antigene applications.[7][9][10]
Two primary strategies for covalent conjugation are presented:
-
On-Support N-Terminal Labeling: The this compound moiety is attached to the PNA while the oligomer is still anchored to the solid-phase synthesis resin. This is a straightforward and efficient method for N-terminal modification.[5][11]
-
Post-Synthetic Labeling via Click Chemistry: The PNA is first synthesized with a reactive handle (an azide group) and, after cleavage and purification, is conjugated to the this compound moiety in solution. This method offers high specificity and versatility.[12][13]
Experimental Protocols
Protocol 1: On-Support N-Terminal Labeling with this compound-Carboxylic Acid
This protocol describes the conjugation of a this compound molecule containing a carboxylic acid functional group to the N-terminus of a PNA sequence as the final step of solid-phase synthesis.
Principle: The PNA is assembled on a solid support using standard Fmoc/Bhoc chemistry.[5][14] After the final PNA monomer is coupled, the N-terminal Fmoc protecting group is removed, exposing a primary amine. This amine is then coupled to the this compound-carboxylic acid, which has been pre-activated using a standard peptide coupling reagent like HATU. The final PNA-BisQ conjugate is then cleaved from the resin and purified.
Materials:
-
Fmoc-PNA monomers (e.g., A, C, G, T with Bhoc protection on exocyclic amines)
-
Rink Amide resin (or other suitable solid support)
-
N-methyl-2-pyrrolidone (NMP), synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Piperidine solution (20% in NMP)
-
Coupling solution: 0.2 M HATU in NMP
-
Activation solution: 0.4 M N,N-Diisopropylethylamine (DIPEA) in NMP
-
This compound-carboxylic acid derivative
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / m-cresol / Thioanisole / Ethanedithiol (EDT) (90:5:3:2 v/v)
-
Diethylether, cold
-
HPLC-grade acetonitrile and water with 0.1% TFA
-
Automated peptide synthesizer or manual synthesis vessel
Procedure:
-
PNA Synthesis: Synthesize the desired PNA sequence on the Rink Amide resin using an automated synthesizer or manual protocol with standard Fmoc/Bhoc chemistry.[15] The synthesis proceeds from the C-terminus to the N-terminus.
-
Final Fmoc Deprotection: After the last PNA monomer is coupled, treat the resin with 20% piperidine in NMP for 3 minutes, drain, and repeat once to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with NMP (5x) and DCM (3x).
-
Activation of this compound-Carboxylic Acid: In a separate vial, dissolve the this compound-carboxylic acid (1.5 equivalents relative to resin loading) and HATU (1.45 equivalents) in NMP. Add DIPEA (3 equivalents) and allow the activation to proceed for 5-10 minutes at room temperature. A color change may be observed.
-
On-Support Conjugation: Add the activated this compound solution to the synthesis vessel containing the resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[11]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with NMP (5x) and DCM (3x) to remove excess reagents. Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dry resin with the cleavage cocktail for 2 hours at room temperature.
-
Precipitation and Purification: Filter the cleavage solution to separate the resin and precipitate the crude PNA-BisQ conjugate by adding it to a 50 mL tube of cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the pellet twice more with cold ether. Dry the crude product.
-
Purification: Dissolve the crude PNA-BisQ conjugate in a suitable solvent (e.g., 50% acetonitrile/water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Protocol 2: Post-Synthetic Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol involves synthesizing a PNA with an azide-containing monomer and reacting it with an alkyne-functionalized this compound molecule in solution.
Principle: An azide group is incorporated into the PNA sequence, typically at the N-terminus using an azide-functionalized linker like azidoacetic acid after the main synthesis.[12] Separately, the this compound molecule is functionalized with a terminal alkyne. After the azide-PNA is synthesized, cleaved, and purified, it is reacted with the alkyne-BisQ using a Cu(I) catalyst, which is typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. This "click chemistry" reaction forms a stable triazole linkage.[12][13]
Materials:
-
Purified azide-functionalized PNA (synthesized by coupling azidoacetic acid to the N-terminus on-support)
-
Alkyne-functionalized this compound derivative
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Reaction buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4 or DMF/water mixture
-
HPLC-grade acetonitrile and water with 0.1% TFA
Procedure:
-
Synthesis of Precursors:
-
Synthesize the PNA sequence with an N-terminal primary amine as described in Protocol 1 (Steps 1-2). Couple azidoacetic acid to the N-terminus using standard HATU/DIPEA activation. Cleave, purify by RP-HPLC, and characterize the azide-PNA.
-
Synthesize or procure the alkyne-functionalized this compound derivative.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-PNA (1 equivalent) in the chosen reaction buffer (e.g., 1:1 DMF/PBS).
-
Add the alkyne-BisQ (1.5-2 equivalents).
-
If using, add THPTA (5 equivalents).
-
Add the freshly prepared sodium ascorbate solution (10 equivalents).
-
Initiate the reaction by adding the CuSO₄ solution (1-2 equivalents).
-
-
Reaction Incubation: Vortex the mixture briefly and incubate at room temperature for 4-12 hours or until the reaction is complete, as monitored by HPLC. The reaction can be shielded from light if this compound is photosensitive.
-
Purification: Upon completion, purify the PNA-BisQ conjugate directly from the reaction mixture using RP-HPLC to remove unreacted starting materials, catalyst, and byproducts.
-
Characterization: Lyophilize the pure fractions and confirm the final product's identity and purity by mass spectrometry and analytical HPLC.
Data Presentation
Quantitative data is crucial for evaluating the success of the conjugation and its effect on the PNA's properties.
Table 1: Representative Reaction Parameters for PNA Conjugation Methods
| Parameter | On-Support N-Terminal Labeling | Post-Synthetic CuAAC (Click) |
|---|---|---|
| PNA State | Resin-bound | Purified, in solution |
| Reactive Groups | PNA: N-terminal AmineLabel: Activated Carboxylic Acid | PNA: AzideLabel: Terminal Alkyne |
| Key Reagents | HATU, DIPEA | CuSO₄, Sodium Ascorbate |
| Typical Solvent | NMP or DMF | DMF/Water, PBS |
| Label Equivalents | 1.25 - 2.0 | 1.5 - 2.0 |
| Typical Yield | >85%[11] | >80% (reported for similar bioconjugations) |
| Advantages | Fewer steps, protects side-chains | High specificity, bio-orthogonal, versatile |
| Disadvantages | Limited to compatible chemistries | Requires synthesis of two precursors |
Table 2: Illustrative Impact of Modifications on PNA-DNA/RNA Duplex Thermal Stability (Tₘ) This table provides representative data on how different modifications can affect duplex stability to guide expectations for a bulky this compound conjugate. The exact ΔTₘ for a PNA-BisQ conjugate would need to be determined experimentally.
| PNA Modification Type | Position | Effect on Tₘ vs. Unmodified | Reference |
| 2,6-Diaminopurine (DAP) | Nucleobase | +2.5 to +6.5 °C per modification | [5] |
| Lysine (cationic) | N- or C-Terminus | Significantly increases affinity/stability | [16] |
| γ-L-Lysine | Backbone (γ-position) | Stabilizing effect | [17] |
| γ-D-Lysine | Backbone (γ-position) | Markedly destabilizing effect | [17] |
| Bulky Fluorescent Dye | N-Terminus | Can cause minor destabilization | [5] |
| Non-charged Amino Acids | N- or C-Terminus | Decreases affinity/stability | [16] |
Visualizations: Workflows and Applications
Caption: Workflow for on-support synthesis and conjugation of a PNA-BisQ probe.
Caption: Antigene application of a PNA-BisQ conjugate targeting dsDNA.
References
- 1. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acids: versatile tools for gene therapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. PNA Backbone Modification - Creative Peptides [creative-peptides.com]
- 7. Peptide nucleic acid conjugates: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PNA Delivery via Conjugated Carrier Molecular - Creative Peptides [pna.creative-peptides.com]
- 9. Quinoxaline antibiotics enhance peptide nucleic acid binding to double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA sequence selectivity of three biosynthetic analogues of the quinoxaline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and properties of peptide nucleic acid labeled at the N-terminus with HiLyte Fluor 488 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PNA Molecular Beacons Assembled by Post-Synthetic Click Chemistry Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody-PNA Conjugates - CD Bioparticles [cd-bioparticles.net]
- 14. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 15. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for BisQ-based Assays in RNA Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BisQ (Bis-Quinoline) based assays for the sensitive and specific quantification of RNA expression levels. This technology offers a powerful tool for researchers in basic science and drug development to probe the intricacies of gene expression in vitro and in living cells.
Introduction
This compound-based assays leverage the unique properties of Forced Intercalation Peptide Nucleic Acids (FIT-PNAs). FIT-PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a polyamide chain. In this compound-FIT-PNA probes, a this compound molecule is incorporated as a surrogate nucleobase. This fluorophore exhibits low fluorescence in its unbound state but shows a significant increase in fluorescence emission upon hybridization to a complementary target RNA sequence. This "light-up" property forms the basis of a highly specific and sensitive detection method. The red-shifted emission of this compound makes it particularly suitable for biological applications, minimizing background fluorescence from cellular components. A key application of this technology is the detection of specific RNA sequences, including single nucleotide polymorphisms (SNPs), which is critical in cancer research and diagnostics, such as the detection of oncogenic mutations in KRAS mRNA.
Principle of the Assay
The fundamental principle of the this compound-based assay is the fluorescence enhancement of the this compound dye upon binding to its target RNA. In the unbound FIT-PNA probe, the this compound molecule can freely rotate, leading to non-radiative decay and low fluorescence. Upon hybridization with the target RNA, the this compound molecule is forced to intercalate between the nucleobases of the PNA-RNA duplex. This restricted environment enhances the fluorescence quantum yield, resulting in a bright fluorescent signal that is proportional to the amount of target RNA present.
Key Advantages of this compound-based Assays:
-
High Specificity: PNA probes exhibit high binding affinity and specificity for their complementary RNA sequences, enabling the detection of single base mismatches.
-
Nuclease Resistance: The polyamide backbone of PNA is resistant to degradation by nucleases and proteases, making the probes stable in cellular environments.[1]
-
Low Background Signal: The "light-up" nature of the this compound fluorophore ensures a high signal-to-noise ratio.
-
Live-Cell Imaging Compatibility: When conjugated with cell-penetrating peptides (CPPs), this compound-FIT-PNA probes can be delivered into living cells for real-time monitoring of RNA expression.
-
Far-Red Emission: The far-red emission of this compound minimizes interference from cellular autofluorescence, enhancing detection sensitivity in biological samples.
Application: Detection of Mutated KRAS Oncogene Expression
A significant application of this compound-based assays is the detection of point mutations in oncogenes, such as the KRAS gene. Mutations in KRAS are prevalent in many cancers and are critical for diagnosis and therapeutic decisions.[2][3][4][5] this compound-FIT-PNA probes can be designed to specifically target the mutated KRAS mRNA sequence, allowing for the differentiation between cancer cells expressing the mutant allele and healthy cells with the wild-type sequence.
Signaling Pathway Context: The RAS/MAPK Pathway
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. A mutation in the KRAS gene can lead to a constitutively active KRAS protein, resulting in uncontrolled cell growth and tumor formation. A this compound-FIT-PNA probe targeting the mutated KRAS mRNA can serve as a tool to detect the presence of this oncogenic driver at the transcript level.
Experimental Protocols
Protocol 1: In Vitro Quantification of RNA Expression from Total RNA Extracts
This protocol describes the use of this compound-FIT-PNA probes for the quantification of a specific RNA target in a sample of total RNA extracted from cells or tissues.
Materials:
-
This compound-FIT-PNA probe specific to the target RNA sequence
-
Total RNA extract from cell or tissue samples
-
Nuclease-free water
-
Hybridization buffer (e.g., PBS with 100 mM NaCl)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with excitation and emission filters suitable for this compound (Excitation: ~580 nm, Emission: ~610 nm)
-
Synthetic target RNA oligonucleotides for standard curve generation
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the synthetic target RNA in hybridization buffer to generate a standard curve (e.g., from 1 nM to 1 µM).
-
-
Sample Preparation:
-
Dilute the total RNA extracts to a suitable concentration in hybridization buffer. The optimal concentration may need to be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the this compound-FIT-PNA probe to each well (e.g., 100 nM final concentration).
-
Add the RNA standards and the total RNA samples to their respective wells.
-
Include a no-target control (probe only) and a negative control (total RNA from a cell line known not to express the target RNA).
-
-
Hybridization:
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Incubate the plate at 37°C for 1-2 hours to allow for hybridization.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the this compound fluorophore.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-target control from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of the target RNA in the samples by interpolating their fluorescence values on the standard curve.
-
Quantitative Data Summary:
| Sample ID | Cell Line | Target RNA (mutated KRAS) | Mean Fluorescence Intensity (a.u.) | Calculated RNA Concentration (nM) |
| 1 | PANC-1 | Expressed | 8500 | 120 |
| 2 | BxPC-3 | Not Expressed | 500 | < 1 |
| 3 | Standard 1 | 10 nM | 1200 | 10 |
| 4 | Standard 2 | 50 nM | 4500 | 50 |
| 5 | Standard 3 | 100 nM | 8000 | 100 |
| 6 | Standard 4 | 200 nM | 15000 | 200 |
Protocol 2: In-Cell Quantification of RNA Expression using Fluorescence Microscopy
This protocol outlines the procedure for delivering this compound-FIT-PNA probes into living cells for the visualization and relative quantification of target RNA expression.
Materials:
-
This compound-FIT-PNA probe conjugated to a cell-penetrating peptide (CPP), e.g., a short chain of D-Lysines.
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Hoechst or DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets for this compound and the nuclear stain.
Procedure:
-
Cell Culture:
-
Seed the cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
-
Probe Preparation:
-
Dilute the CPP-BisQ-FIT-PNA probe in serum-free cell culture medium to the desired final concentration (e.g., 1-5 µM).
-
-
Probe Delivery:
-
Wash the cells once with PBS.
-
Replace the medium with the probe-containing medium.
-
Incubate the cells at 37°C for 4-24 hours to allow for probe uptake. The optimal incubation time should be determined for each cell type.
-
-
Washing and Staining:
-
Remove the probe-containing medium and wash the cells twice with PBS to remove excess, unbound probe.
-
Add fresh cell culture medium.
-
If desired, add a nuclear counterstain like Hoechst or DAPI and incubate for 10-15 minutes.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope. Acquire images in the this compound channel and the channel for the nuclear stain.
-
-
Data Analysis:
-
The fluorescence intensity in the cytoplasm can be quantified using image analysis software (e.g., ImageJ/Fiji).
-
The mean fluorescence intensity per cell can be calculated for different cell populations to determine the relative expression levels of the target RNA.
-
Experimental Workflow Diagram:
Drug Development Applications
This compound-based assays are poised to make a significant impact in drug development by:
-
Target Validation: Confirming the expression of a target RNA in a specific cell type or disease model.
-
Pharmacodynamic Biomarkers: Monitoring the modulation of target RNA expression in response to a therapeutic agent.
-
High-Throughput Screening: Developing assays to screen for compounds that alter the expression of a specific RNA.
-
Companion Diagnostics: Creating diagnostic tests to identify patient populations that are most likely to respond to a particular therapy based on the expression of a specific RNA biomarker, such as a mutated oncogene.
Conclusion
This compound-based assays represent a novel and powerful technology for the quantification of RNA expression. Their high specificity, sensitivity, and compatibility with live-cell imaging make them a valuable tool for both basic research and drug discovery. The protocols provided herein offer a starting point for the implementation of this technology in your laboratory. Further optimization may be required depending on the specific application and biological system under investigation.
References
- 1. Sequence-specific imaging of influenza A mRNA in living infected cells using fluorescent FIT-PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Usefulness of Peptide Nucleic Acid (PNA)-Clamp Smart Amplification Process Version 2 (SmartAmp2) for Clinical Diagnosis of KRAS Codon12 Mutations in Lung Adenocarcinoma: Comparison of PNA-Clamp SmartAmp2 and PCR-Related Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of point mutations in KRAS oncogene by real-time PCR-based genotyping assay in GIT diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Methodology for Rapid Detection of KRAS Mutation Using PNA-LNA Mediated Loop-Mediated Isothermal Amplification | PLOS One [journals.plos.org]
- 5. Novel Methodology for Rapid Detection of KRAS Mutation Using PNA-LNA Mediated Loop-Mediated Isothermal Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling of PNA Probes with BisQ Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)-glycine backbone, a feature that confers strong binding affinity and specificity to complementary DNA and RNA sequences.[1][2] This characteristic, combined with their resistance to enzymatic degradation, makes PNA probes ideal candidates for a variety of applications in diagnostics and drug development.[3][4] The BisQ fluorophore is a red-shifted surrogate base that, when incorporated into a PNA sequence, exhibits a significant increase in fluorescence upon hybridization with its target nucleic acid.[2] This "light-up" property is due to the forced intercalation of the dye into the PNA-nucleic acid duplex, which restricts the rotational freedom of the fluorophore and enhances its quantum yield.[2] this compound-labeled PNA probes, particularly in the context of Forced Intercalation (FIT)-PNAs, offer superior photophysical properties, including high brightness and excellent mismatch discrimination, making them powerful tools for RNA sensing and other molecular assays.[2][5]
These application notes provide detailed protocols for the labeling of PNA probes with the this compound fluorophore and their subsequent use in hybridization assays.
Data Presentation
Table 1: Photophysical Properties of this compound-FIT-PNA Probes. This table summarizes the key spectral characteristics of PNA probes incorporating the this compound fluorophore, with a comparison to the commonly used Thiazole Orange (TO) fluorophore.[2]
| Property | This compound-FIT-PNA | TO-FIT-PNA |
| Excitation Wavelength (λex, max) | 580 nm | 499 nm |
| Emission Wavelength (λem, max) | 613 nm | 535 nm |
| Brightness | Superior to TO-FIT-PNA | - |
| Quantum Yield | Superior to TO-FIT-PNA | - |
| Sequence Selectivity | High | Low |
Experimental Protocols
Protocol 1: Synthesis of this compound-PNA Monomer for Solid-Phase PNA Synthesis
For researchers equipped for solid-phase synthesis, the most efficient method of incorporating this compound into a PNA probe is by using a pre-synthesized this compound PNA monomer. Recent advancements have significantly improved the synthesis yield of the this compound PNA monomer.[2] The synthesis involves the coupling of a tBu-ester-modified quinoline synthon to a protected PNA backbone, followed by deprotection steps.[2] An improved synthetic route boasts an overall yield of 61% in six steps, a substantial increase from the previously reported 7%.[2]
Diagram 1: General Workflow for this compound PNA Monomer Synthesis. This diagram outlines the key stages in the improved synthesis of the this compound PNA monomer.
Caption: A simplified workflow for the synthesis of the this compound PNA monomer.
Protocol 2: Post-Synthetic Labeling of PNA Probes with this compound
For researchers with pre-synthesized PNA oligomers containing a reactive handle (e.g., a primary amine), post-synthetic labeling with a reactive this compound derivative is a viable option. This protocol is a general guideline and may require optimization based on the specific PNA sequence and the reactive form of the this compound fluorophore.
Materials:
-
Amine-modified PNA probe
-
Reactive this compound fluorophore (e.g., NHS-ester or isothiocyanate derivative)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography columns (e.g., NAP-5) or HPLC for purification
-
Phosphate-buffered saline (PBS)
Procedure:
-
PNA Probe Preparation: Dissolve the amine-modified PNA probe in molecular biology grade water to a final concentration of 1 mM.
-
Labeling Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of the 1 mM PNA probe solution with 80 µL of DMF.
-
Add 5 µL of DIPEA.
-
Prepare a 10 mM solution of the reactive this compound fluorophore in DMF.
-
Add 5 µL of the reactive this compound solution to the PNA mixture. The molar ratio of dye to PNA should be optimized, but a 5-fold molar excess of the dye is a good starting point.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours in the dark.
-
Purification:
-
Purify the labeled PNA probe from the unreacted dye using a size-exclusion column (e.g., NAP-5) according to the manufacturer's instructions.
-
Alternatively, purification can be performed by reverse-phase HPLC.
-
-
Quantification: Determine the concentration and labeling efficiency of the this compound-PNA probe by measuring the absorbance at 260 nm (for PNA) and 580 nm (for this compound).
Diagram 2: Post-Synthetic Labeling Workflow. This diagram illustrates the steps for conjugating a reactive this compound fluorophore to a PNA probe.
Caption: A flowchart of the post-synthetic labeling of PNA probes with this compound.
Protocol 3: Hybridization Assay with this compound-PNA Probes
This protocol describes a typical hybridization assay to detect a target RNA sequence using a this compound-labeled FIT-PNA probe.
Materials:
-
This compound-labeled PNA probe
-
Synthetic target RNA or total cellular RNA
-
Hybridization buffer (e.g., 1x PBS)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Probe and Target Preparation:
-
Dilute the this compound-PNA probe and the target RNA to the desired concentrations in hybridization buffer. A typical final concentration is 1 µM for both.[2]
-
-
Hybridization:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the sample using a fluorometer.
-
Set the excitation wavelength to 580 nm and record the emission spectrum from 588 nm to 750 nm.[2]
-
A significant increase in fluorescence at ~613 nm indicates successful hybridization.
-
Diagram 3: Signaling Pathway of a this compound-FIT-PNA Probe. This diagram shows the mechanism of fluorescence activation upon target binding.
Caption: The fluorescence of this compound-PNA is quenched in the unbound state and enhanced upon hybridization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reactive dye | Use a fresh stock of the reactive this compound fluorophore. |
| Suboptimal reaction conditions | Optimize the pH, temperature, and incubation time of the labeling reaction. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Improve the purification step by using a different chromatography method or repeating the purification. |
| Non-specific binding of the probe | Increase the stringency of the hybridization and wash steps (e.g., by increasing the temperature or using a denaturing agent like formamide).[6][7] | |
| No or Low Hybridization Signal | Incorrect PNA probe sequence | Verify the sequence of the PNA probe. |
| Degraded target RNA | Use freshly prepared or properly stored RNA. | |
| Suboptimal hybridization conditions | Optimize the hybridization temperature, time, and buffer composition. |
References
- 1. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
- 4. Adjusting the Structure of a Peptide Nucleic Acid (PNA) Molecular Beacon and Promoting Its DNA Detection by a Hybrid with Quencher-Modified DNA [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
Probing RNA Secondary Structure with Bisulfite Sequencing
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate folding of RNA into complex three-dimensional structures is fundamental to its diverse functions, including gene regulation, catalysis, and serving as a scaffold for ribonucleoprotein complexes. Elucidating RNA secondary structure is therefore crucial for understanding these biological roles and for the development of RNA-targeted therapeutics. While the user's query mentioned "BisQ," it is highly probable that this refers to RNA Bisulfite Sequencing (RNA BS-seq) , a powerful technique that, while primarily designed for detecting 5-methylcytosine (m5C) modifications, can be effectively utilized to probe RNA secondary structure.
The underlying principle for this application is the differential chemical reactivity of cytosine residues based on their structural context. Sodium bisulfite treatment deaminates single-stranded, accessible cytosines into uracils, while cytosines protected within double-stranded helices or by protein binding are less reactive.[1] Subsequent reverse transcription and high-throughput sequencing allow for the quantification of C-to-U conversion events at single-nucleotide resolution. The resulting conversion rate at each cytosine site serves as a proxy for its accessibility, providing valuable data for constraining and refining RNA secondary structure models.
Principle of the Method
RNA BS-seq for structural analysis leverages the chemical properties of sodium bisulfite. The workflow involves treating an RNA sample with bisulfite, which induces a C-to-U conversion on unmodified and accessible cytosine residues. In the subsequent library preparation, this conversion is permanently recorded as a C-to-T change in the final cDNA sequence. By comparing the sequenced reads to a reference genome or transcriptome, the percentage of non-conversion at each cytosine can be calculated. A low conversion rate (high percentage of remaining 'C's) suggests that the cytosine is in a paired or otherwise protected region, whereas a high conversion rate indicates a single-stranded, accessible state.[1] This data provides experimental evidence that can be integrated with computational RNA structure prediction algorithms to generate more accurate models.
Applications in Research and Drug Development
-
Global RNA Structure Profiling: RNA BS-seq can be applied transcriptome-wide to obtain a global snapshot of RNA secondary structures in vivo or in vitro.
-
Validation of Computationally Predicted Structures: Experimental data from BS-seq can be used to validate and refine secondary structures predicted by algorithms like RNAfold.
-
Identifying Structurally Dynamic Regions: By comparing BS-seq data from different cellular conditions or upon ligand binding, regions of the RNA that undergo structural changes can be identified.
-
Mapping RNA-Protein Interactions: Regions of RNA protected from bisulfite conversion in the absence of base-pairing can indicate binding sites for proteins or other molecules.
-
Target Validation for RNA Therapeutics: Understanding the accessible regions of a target RNA is crucial for the design of antisense oligonucleotides, siRNAs, and other RNA-based drugs.
Limitations
It is important to note that RNA BS-seq provides information specifically about the accessibility of cytosine residues. Therefore, it offers a partial view of the overall RNA structure. For a more comprehensive analysis, it is often beneficial to combine BS-seq with methods that probe other nucleotides, such as DMS-seq (probes A and C) or SHAPE-MaP (probes all four nucleotides at the 2'-hydroxyl position).[2] Additionally, the primary function of BS-seq is to detect m5C, and a lack of conversion can be due to either methylation or structural protection, which can sometimes be difficult to distinguish without additional experiments.
Quantitative Data Presentation
The primary quantitative output of an RNA BS-seq experiment for structural analysis is the C-to-U conversion rate for each cytosine in the RNA molecule of interest. This data is typically presented in a tabular format, as shown below. The non-conversion frequency is a direct indicator of the degree of protection of the cytosine residue.
| Transcript ID | Cytosine Position | Total Reads | Unconverted Reads (C) | Converted Reads (T) | Non-Conversion Frequency (%) | Structural Inference |
| GeneX_T001 | 125 | 1500 | 1350 | 150 | 90.0% | Likely Paired/Protected |
| GeneX_T001 | 148 | 1620 | 81 | 1539 | 5.0% | Likely Unpaired/Accessible |
| GeneX_T001 | 210 | 1450 | 1380 | 70 | 95.2% | Likely Paired/Protected |
| GeneY_T001 | 55 | 2100 | 150 | 1950 | 7.1% | Likely Unpaired/Accessible |
| GeneY_T001 | 82 | 2050 | 1948 | 102 | 95.0% | Likely Paired/Protected |
Experimental Workflow and Data Interpretation Logic
The following diagrams illustrate the experimental workflow for RNA BS-seq and the logical process of interpreting the resulting data to infer RNA secondary structure.
Caption: Experimental workflow for RNA bisulfite sequencing.
Caption: Logic for inferring RNA structure from BS-seq data.
Protocols
Protocol 1: RNA Bisulfite Treatment
This protocol is adapted from established methods for RNA bisulfite conversion.[3]
Materials:
-
Total RNA or purified RNA fraction (1 µg)
-
DNase I (RNase-free)
-
EpiTect Bisulfite Kit (Qiagen) or similar
-
RNase-free water
-
Thermocycler
Procedure:
-
DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA according to the manufacturer's protocol. Purify the RNA after treatment.
-
Bisulfite Conversion Reaction Setup: In an RNase-free tube, mix:
-
RNA sample (1 µg) in 20 µL RNase-free water
-
Bisulfite Mix (42.5 µL)
-
DNA Protect Buffer (17.5 µL)
-
-
Denaturation and Conversion: Place the tube in a thermocycler and run the following program:
-
Denaturation: 5-10 minutes at 70°C
-
Incubation: 1 hour at 60°C
-
For highly structured RNAs like tRNAs and rRNAs, repeat the cycle 2-5 more times.[3]
-
-
Clean-up: Purify the bisulfite-converted RNA using the spin columns provided in the kit, following the manufacturer's instructions. Elute the RNA in 20 µL of RNase-free water. The converted RNA is now ready for library preparation.
Protocol 2: Library Preparation and Sequencing
This protocol outlines the general steps for preparing a sequencing library from bisulfite-converted RNA. Specific details may vary depending on the chosen sequencing platform (e.g., Illumina) and library preparation kit.
Materials:
-
Bisulfite-treated RNA
-
Reverse transcription primers (e.g., random hexamers)
-
Reverse transcriptase
-
PCR amplification reagents
-
Sequencing library preparation kit (e.g., NEBNext for Illumina)
-
Agilent Bioanalyzer or similar for quality control
Procedure:
-
Reverse Transcription:
-
Prime the bisulfite-treated RNA with random hexamers or gene-specific primers.
-
Perform reverse transcription to synthesize the first strand of cDNA. The uracils incorporated during bisulfite treatment will be read as thymines by the reverse transcriptase.
-
-
Second Strand Synthesis: Synthesize the second cDNA strand according to the library preparation kit's protocol.
-
Library Construction: Proceed with the standard library construction workflow, which typically includes:
-
End repair
-
A-tailing
-
Adapter ligation
-
PCR amplification
-
-
Quality Control and Sequencing:
-
Assess the quality and concentration of the final library using an Agilent Bioanalyzer and Qubit fluorometer.
-
Perform high-throughput sequencing on an appropriate platform (e.g., Illumina NovaSeq, MiSeq).
-
Protocol 3: Bioinformatics Analysis
Software/Tools:
-
FastQC (for quality control)
-
Trimmomatic or similar (for adapter trimming)
-
Bismark or a similar bisulfite-aware aligner
-
SAMtools
-
Custom scripts (e.g., in R or Python) for parsing alignment data and calculating conversion rates
-
RNA structure prediction software (e.g., RNAstructure, ViennaRNA package) that can incorporate experimental constraints.[2]
Procedure:
-
Data Pre-processing:
-
Check the quality of the raw sequencing reads using FastQC.
-
Trim adapter sequences and low-quality bases using Trimmomatic.
-
-
Alignment:
-
Align the trimmed reads to a reference genome or transcriptome using a bisulfite-aware aligner like Bismark. These aligners are designed to handle the C-to-T conversions.
-
-
Methylation/Conversion Extraction:
-
Use the tools provided with the aligner (e.g., bismark_methylation_extractor) to generate a report of cytosine contexts and their conversion status for each read.
-
-
Calculation of Non-Conversion Frequency:
-
For each cytosine position in your RNA of interest, calculate the non-conversion frequency as: (Number of reads with 'C' at that position) / (Total number of reads covering that position) * 100%.[4]
-
-
Structural Inference:
-
Use the calculated non-conversion frequencies as constraints in RNA secondary structure prediction software. High non-conversion frequencies (>80-90%) can be used to constrain a cytosine to be in a paired state, while low frequencies (<10-20%) suggest an unpaired state.
-
Visualize the predicted structure with the experimental data overlaid to assess the model's accuracy.
-
References
- 1. Systematic evaluation of parameters in RNA bisulfite sequencing data generation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculating bisulfite conversion rates? [groups.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of BisQ PNA Monomers
Welcome to the technical support center for the synthesis of Bis-quinoline (BisQ) Peptide Nucleic Acid (PNA) monomers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of their this compound PNA monomer synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound PNA monomers.
Q1: My overall yield for the this compound PNA monomer is very low (around 7%). What are the most likely causes and how can I improve it?
A1: A low overall yield is a common issue with older synthetic protocols for this compound PNA monomers. The primary reasons for low yields often include:
-
Polymerization of Starting Materials: The use of unprotected bromoacetic acid can lead to polymerization, significantly reducing the yield of the desired product.[1]
-
Inefficient Coupling and Deprotection Steps: The original 8-step synthesis involves multiple protection and deprotection steps that can contribute to product loss at each stage.[1]
-
Purification Difficulties: Challenges in purifying the final compound can also lead to a lower isolated yield.[1]
To significantly improve the yield, consider adopting a more recent and optimized synthetic route. A recently developed method utilizing a t-butyl (tBu) ester-protected PNA backbone has been shown to increase the overall yield to approximately 61% in six synthetic steps.[1] This improved method involves the use of a tBu-ester-modified quinoline synthon, which circumvents the polymerization issue.[1]
Q2: I'm observing significant side product formation during the synthesis of the this compound acid. What could be the cause?
A2: A likely cause of side product formation during the synthesis of this compound-CH₂COOH is the use of bromoacetic acid, which can polymerize under the reaction conditions.[1] To mitigate this, it is highly recommended to use a protected form of the acid, such as tert-butyl bromoacetate (BrCH₂COOtBu).[1] Using this protected starting material has been shown to significantly improve the yield and reduce the formation of unwanted side products in the synthesis of the this compound acid.[1]
Q3: What are the advantages of using a t-butyl ester-protected PNA backbone over an allyl-protected backbone?
A3: Both t-butyl (tBu) ester-protected and allyl (Alloc)-protected PNA backbones can be used for the synthesis of the this compound PNA monomer. However, the route utilizing the tBu ester-protected backbone has demonstrated a substantially higher overall yield of 61%, compared to 23% for the route using the Alloc-protected backbone (excluding the preparation of the backbone itself).[1] The primary motivation for initially exploring the Alloc protecting group was to overcome difficulties in the purification of the final compound in earlier methods.[1] However, the newer protocol with the tBu ester backbone appears to have resolved these issues while providing a more efficient synthesis.
Q4: I am having trouble with the purification of the final this compound PNA monomer. What are the recommended purification methods?
A4: Purification of PNA monomers, especially those with fluorescent dyes like this compound, can be challenging due to potential aggregation and solubility issues.[2][3] The most common and effective method for purifying PNA oligomers and monomers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4]
For the this compound PNA monomer, normal-phase column chromatography is used to purify intermediate compounds.[1] For the final product and for PNA oligomers in general, RP-HPLC on a C18 or C8 column is recommended.[3][5] It is often beneficial to perform the HPLC analysis and purification at an elevated temperature (e.g., 55°C) to minimize aggregation.[3]
Q5: What are some general guidelines to follow for successful PNA synthesis?
A5: Successful PNA synthesis relies on careful experimental technique and consideration of the unique properties of PNA molecules. Here are some key guidelines:
-
Monomer Solubility: PNA monomers, particularly purine-rich ones, can have poor solubility.[2][3] It is recommended to dissolve them in N-methylpyrrolidone (NMP), and gentle heating may be required.[3]
-
Coupling Reagents: Peptide coupling reagents like HATU are commonly used to activate the monomer for coupling.[3][6]
-
Solid Support: For solid-phase synthesis, resins with polyethylene glycol (PEG) linkers, such as TentaGel or ChemMatrix, can improve the purity of the final product.[7][8]
-
Capping: To prevent the formation of deletion sequences, any unreacted amino groups on the growing PNA chain should be capped after each coupling step, typically using acetic anhydride.[6][]
-
Cleavage and Deprotection: A mixture of trifluoroacetic acid (TFA) and a scavenger like m-cresol is typically used for the final cleavage from the solid support and removal of protecting groups.[6]
Experimental Protocols
Below are detailed methodologies for the improved synthesis of the this compound PNA monomer using the tert-butyl ester-protected PNA backbone.
Synthesis of Fmoc-Aeg-PNA-BisQ-tert-butyl-ester
This protocol is adapted from a published high-yield synthesis route.[1]
Step 1: Deprotection of the this compound-tBu-ester Precursor
-
Dissolve the starting this compound-tBu-ester precursor (Compound 3 in the referenced literature) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Add toluene and co-evaporate the solvent under vacuum.
-
Add diethyl ether and evaporate twice under vacuum to obtain the TFA salt of the deprotected compound, which is used in the next step without further purification.
Step 2: Coupling to the PNA Backbone
-
Dissolve the TFA salt from the previous step in dry dimethylformamide (DMF).
-
Couple this to the tBu ester-protected PNA backbone.
Step 3: Final Deprotection
-
Dissolve the purified, coupled product (Compound 4 in the referenced literature) in a 1:1 mixture of TFA and DCM.
-
Stir the solution for 3 hours at room temperature.
-
Co-evaporate the solvent with toluene (2 x 12 mL) and then with diethyl ether (2 x 12 mL) to yield the final this compound PNA monomer as a dark blue solid.
Data Presentation
The following tables summarize the quantitative data from the improved synthesis routes for the this compound PNA monomer.
Table 1: Comparison of Overall Yields for this compound PNA Monomer Synthesis
| Synthetic Route | Key Feature | Number of Steps | Overall Yield | Reference |
| Original Method | Traditional PNA backbone coupling | 8 | ~7% | [1] |
| Improved Route 1 | Allyl-protected PNA backbone | Not specified | 23% | [1] |
| Improved Route 2 | t-Butyl ester-protected PNA backbone | 6 | 61% | [1] |
Table 2: Yield for the Final Deprotection Step of Fmoc-Aeg-PNA-BisQ-tert-butyl-ester
| Starting Material | Reagents | Reaction Time | Product | Yield | Reference |
| Fmoc-Aeg-PNA-BisQ-tert-butyl-ester | TFA:DCM (1:1) | 3 hours | Final this compound Monomer | 90-94% | [1] |
Visualizations
The following diagrams illustrate the key experimental workflow for the high-yield synthesis of the this compound PNA monomer.
Caption: High-yield synthesis workflow for this compound PNA monomer.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. DNA assembly using bis-peptide nucleic acids (bisPNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Low Fluorescence Signal with BisQ Probes
Welcome to the technical support center for BisQ (bis-quinoline) probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low fluorescence signals during their experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Understanding this compound Probes
This compound probes are a type of Forced Intercalation (FIT) probe that utilize a bis-quinoline dye as a fluorescent surrogate for a nucleobase within a Peptide Nucleic Acid (PNA) or DNA backbone. The core principle of this compound probes lies in their significant increase in fluorescence upon hybridization to a complementary target nucleic acid sequence. In the unbound state, the this compound dye has low fluorescence due to rotational freedom. Upon binding to the target, the dye is forced to intercalate between the base pairs, restricting its rotation and leading to a dramatic enhancement of its fluorescence signal. This "light-up" property makes them powerful tools for nucleic acid detection.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent fluorescence signal with my this compound probes?
Several factors can contribute to a low fluorescence signal. These can be broadly categorized into three areas:
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Probe-related issues: Problems with the integrity, concentration, or design of the this compound probe itself.
-
Experimental protocol issues: Suboptimal conditions during sample preparation, hybridization, washing, or imaging.
-
Sample-related issues: Poor sample quality, low target accessibility, or high autofluorescence.
Q2: How can I be sure my this compound probe is of high quality?
Probe quality is paramount for a successful experiment.[2] Here are a few checks:
-
Purity: Ensure the probe is purified (e.g., by HPLC) to remove any unincorporated dye or truncated sequences.
-
Integrity: Verify the probe's integrity, for example, by mass spectrometry, to confirm the correct mass.
-
Storage: Store lyophilized probes at -20°C and reconstituted probes in a suitable buffer (e.g., TE buffer) at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q3: Can the this compound dye photobleach? How can I minimize this?
Yes, this compound, as a cyanine dye, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[3] To minimize photobleaching:
-
Limit light exposure: Keep samples in the dark as much as possible and minimize the exposure time during imaging.
-
Use antifade mounting media: These reagents contain photostabilizing agents that reduce photobleaching.[2]
-
Optimize imaging settings: Use the lowest possible laser power and appropriate filters to achieve a good signal-to-noise ratio without excessive illumination.
-
Consider photostabilizers: For live-cell imaging, the addition of photostabilizing agents like cyclooctatetraene (COT), nitrobenzyl alcohol (NBA), or Trolox to the imaging medium can be beneficial.[3]
Troubleshooting Guide: Low Fluorescence Signal
This guide provides a systematic approach to identifying and resolving the cause of a weak or absent fluorescence signal.
Logical Flow for Troubleshooting
References
Optimizing BisQ FIT-PNA probe length for better solubility.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing BisQ FIT-PNA probe length to improve solubility. Poor solubility can lead to probe aggregation, affecting experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are this compound FIT-PNA probes and why is solubility a concern?
A1: Forced Intercalation (FIT) Peptide Nucleic Acid (PNA) probes are synthetic molecules designed for nucleic acid sensing, particularly for RNA.[1][2][3] They utilize a PNA backbone, which is a neutral pseudo-peptide, instead of the negatively charged sugar-phosphate backbone of DNA or RNA.[4] This neutrality enhances binding affinity and specificity to target nucleic acids.[5][6] The "this compound" component is a fluorescent surrogate base that replaces a standard nucleobase and provides the probe's signaling capability upon hybridization.[2][3]
The primary concern with solubility arises from the PNA's neutral backbone, which can lead to aggregation, especially in aqueous solutions.[4][7] This issue is exacerbated by certain sequence characteristics, such as high purine content (especially guanine) and increased probe length.[5][6][8][9] Poor solubility can hinder probe handling, reduce effective concentration, and lead to non-specific interactions, compromising experimental results.[7]
Q2: How does the length of a PNA probe affect its solubility?
A2: The length of a PNA probe is a critical factor influencing its solubility. Generally, as the length of the PNA oligomer increases, its solubility in aqueous solutions decreases.[4][6] Longer PNA sequences have a greater tendency to aggregate and precipitate.[6][9] Conversely, shortening the probe length can dramatically and non-linearly increase solubility.[10] For many applications, an optimal length is between 12-15 bases, which often provides a good balance of target specificity and solubility.[6][9]
Q3: What are the key design principles for creating soluble PNA probes?
A3: To enhance solubility, consider the following design guidelines:
-
Optimal Length: Aim for a probe length of 12-15 bases for most applications.[6][9] Probes longer than 18-21 bases are more prone to solubility issues.[5][6]
-
Purine Content: Keep the purine content below 60% of the total bases.[5][8] Purine-rich sequences, especially those with a high guanine (G) content, are highly susceptible to aggregation.[6][9]
-
Avoid Purine Stretches: Avoid long stretches of purine bases, particularly runs of more than three consecutive G bases.[6][9]
-
Self-Complementarity: Check for and minimize self-complementary sequences, as PNA-PNA interactions are very strong and can lead to self-aggregation.[6]
-
Incorporate Solubility Enhancers: Add charged amino acids, such as lysine, to the N- or C-terminus of the PNA sequence.[4][11] This introduces a positive charge, improving aqueous solubility.[7] Linkers like AEEA can also improve solubility.[9]
Q4: Can I use solvents to improve the solubility of my PNA probe?
A4: Yes, if a PNA probe exhibits poor solubility in water, adding organic solvents can be effective.[5][8] Common choices include:
-
Dimethyl sulfoxide (DMSO) up to a 10-20% final concentration.[8][11]
-
Dimethylformamide (DMF) up to a 10% final concentration.[8]
-
Acetonitrile (10-20%) combined with gentle heating (e.g., 50-55°C for 5-10 minutes) can also aid dissolution.[5][9]
It is crucial to ensure that the chosen solvent is compatible with your downstream application.
Troubleshooting Guide: PNA Probe Solubility Issues
This guide provides a systematic approach to resolving solubility problems with your this compound FIT-PNA probes.
Initial Observation: Precipitate or cloudiness observed in the PNA probe solution.
Caption: Troubleshooting workflow for PNA probe solubility.
Quantitative Data: Probe Length vs. Solubility
Shorter PNA probes exhibit a significant, non-linear increase in solubility. The data below is adapted from a study investigating the effect of probe length on solubility in aqueous buffer at 25°C.[10]
| Probe ID | Length (bases) | Relative Solubility Increase (vs. 15-mer) | Maximum Soluble Concentration (Approx. µM) |
| HP18 | 15 | 1x (Baseline) | ~3 |
| HP17 | 12 | ~2x | ~6 |
| HP16 | 9 | ~10x | ~26 |
| HP20 | 8 | ~100x | ~370 |
This table clearly demonstrates that reducing the probe length from a 15-mer to an 8-mer can increase solubility by approximately 100-fold.
Experimental Protocols
Protocol 1: Standard PNA Probe Reconstitution and Handling
This protocol outlines the standard procedure for dissolving a lyophilized PNA probe.
Materials:
-
Lyophilized PNA probe pellet
-
Nuclease-free water
-
Organic solvent (DMSO or DMF, if required)
-
Vortex mixer
-
Microcentrifuge
-
Heating block or water bath
Procedure:
-
Initial Centrifugation: Before opening, centrifuge the tube containing the lyophilized PNA probe for 1 minute at >10,000 x g to ensure the pellet is at the bottom.
-
Initial Dissolution Attempt (Water):
-
Troubleshooting Incomplete Dissolution:
-
Storage:
Protocol 2: Experimental Workflow for Assessing PNA Solubility
This workflow describes how to systematically test and compare the solubility of different PNA probe designs.
References
- 1. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnabio.com [pnabio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Non-Watson–Crick interactions between PNA and DNA inhibit the ATPase activity of bacteriophage T4 Dda helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnabio.com [pnabio.com]
- 9. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Shorter Peptide Nucleic Acid Probes Improve Affibody-Mediated Peptide Nucleic Acid-Based Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PNA Tool – Oligo Designer | PNA Bio [pnabio.com]
Technical Support Center: Optimizing Signal and Reducing Background in Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and enhance signal-to-noise ratios in their experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask specific signals, leading to inaccurate data and reduced assay sensitivity.[1][2] This guide addresses common causes and provides systematic solutions.
Problem: High background fluorescence observed in all wells/samples, including blanks.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence from Media Components | 1. Switch to Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, is a known source of background fluorescence.[3][4] 2. Reduce Serum Concentration: Fetal Bovine Serum (FBS) contains autofluorescent molecules.[5] If possible, reduce the FBS concentration or use serum-free media for the final assay steps. |
| Contaminated Reagents or Buffers | 1. Prepare Fresh Buffers: Use high-purity water and freshly prepared buffers. 2. Filter Sterilize: Filter buffers to remove any particulate matter that could scatter light. |
| Inappropriate Labware | 1. Use Black Microplates: For fluorescence assays, black plates are recommended as they minimize background and prevent crosstalk between wells.[3] White plates reflect light, increasing background, while clear plates can lead to crosstalk.[3] 2. Consider Glass-Bottom Plates: For cell-based imaging, glass-bottom or non-fluorescent polymer plates are preferable to standard plastic plates which can be autofluorescent.[1][4] |
| Instrument Settings | 1. Optimize Gain/Exposure Time: Use the lowest gain or exposure time that still provides a robust signal for your positive controls. 2. Check Filter Sets: Ensure you are using the correct excitation and emission filters for your fluorophore to minimize spectral bleed-through. |
Problem: High background specifically in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cellular Autofluorescence | 1. Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[6] 2. Chemical Quenching: Treat samples with quenching agents. (See table below for options). 3. Photobleaching: Intentionally expose the sample to intense light before imaging to destroy autofluorescent molecules.[6][7] |
| Fixation-Induced Autofluorescence | 1. Change Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[1][2][6] Consider using organic solvents like chilled methanol or ethanol.[2][8] 2. Reduce Fixation Time: Use the shortest effective fixation time.[8] 3. Amine Quenching: After aldehyde fixation, incubate with a quenching agent like glycine or ammonium chloride.[9] |
| Non-Specific Antibody Binding (Immunofluorescence) | 1. Optimize Antibody Concentration: Titrate primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.[2][10] 2. Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA, serum from the secondary antibody host species).[2][10] 3. Increase Washing: Extend the duration and/or number of wash steps to more effectively remove unbound antibodies.[2][10] |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what are its common sources?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when illuminated with light, and it is not caused by the application of fluorescent dyes.[5][6] Common endogenous sources include:
-
Structural Proteins: Collagen and elastin, particularly in connective tissues.[1][6][8]
-
Pigments: Lipofuscin, an age-related pigment that accumulates in cells, and melanin.[4][6][8][11]
Q2: How can I check if my sample has an autofluorescence problem?
A2: The most direct method is to prepare an unstained control sample.[6] Mount this sample and image it using the same instrument settings (filters, exposure time, gain) as your stained samples. If you observe significant fluorescence, you are likely dealing with autofluorescence.
Q3: What are the main strategies to reduce autofluorescence?
A3: There are several effective strategies:
-
Spectral Separation: Utilize fluorophores with emission spectra in the far-red or near-infrared range, where autofluorescence is generally lower.[6][8]
-
Chemical Quenching: Apply chemical agents that reduce the fluorescence of endogenous molecules.[6]
-
Photobleaching: Expose the sample to intense light to destroy autofluorescent molecules before acquiring your final image.[6][7]
-
Proper Sample Preparation: Optimize fixation methods and, for tissue samples, consider perfusion to remove red blood cells, which are a source of autofluorescence.[6][8]
Q4: Can my experimental reagents contribute to background fluorescence?
A4: Yes, several common lab reagents can be fluorescent. These include:
-
Cell Culture Media: Phenol red and Fetal Bovine Serum (FBS) are major contributors.[3][5]
-
Fixatives: Aldehyde-based fixatives can induce fluorescence.[1][9]
-
Labware: Plastic microplates and flasks can have inherent fluorescence.[1][4]
Data Summary: Chemical Quenching of Autofluorescence
Several chemical agents can be used to quench autofluorescence. The effectiveness can vary depending on the source of the autofluorescence and the sample type.
| Quenching Agent | Target Autofluorescence | Notes |
| Sudan Black B | Lipofuscin, general background | Effective for tissues with high lipofuscin content, like the brain.[6][11] May introduce background in the far-red channel.[8][11] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Reduces Schiff's bases formed by aldehyde fixatives.[1] Handle with care as it is a chemical reducing agent.[6] Effects can be variable.[8] |
| Copper Sulfate | Lipofuscin | Can be used in an ammonium acetate buffer.[7] |
| TrueBlack™ | Lipofuscin | A commercial quencher reported to mask lipofuscin with minimal background fluorescence.[6][11] |
| Glycine / Ammonium Chloride | Aldehyde-induced autofluorescence | Quenches free aldehyde groups after fixation.[9] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is adapted for tissue sections after immunofluorescence staining.
-
Complete Immunofluorescence Protocol: Perform all fixation, permeabilization, blocking, and antibody incubation steps as required for your specific experiment.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well.
-
Incubation: After the final wash step of your immunofluorescence protocol, incubate the slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.[6]
-
Washing: Wash the slides extensively with phosphate-buffered saline (PBS) or a similar buffer to remove excess Sudan Black B.
-
Mounting: Mount the coverslip using an appropriate mounting medium and proceed with imaging.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for use after fixation with aldehyde-based fixatives.
-
Fixation and Permeabilization: Perform fixation and permeabilization steps as required by your protocol.
-
Washing: Wash the samples thoroughly with PBS.
-
Prepare Sodium Borohydride Solution: Freshly prepare a solution of 1 mg/mL sodium borohydride in PBS.
-
Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.[6]
-
Extensive Washing: Wash the samples extensively with PBS (at least 3 times for 5 minutes each) to completely remove the sodium borohydride.[6]
-
Proceed with Staining: Continue with the blocking and antibody incubation steps of your immunofluorescence protocol.
Visualizations
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing and resolving high background fluorescence.
Key Sources of Autofluorescence
Caption: Common endogenous and exogenous sources of autofluorescence in experiments.
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. benchchem.com [benchchem.com]
- 3. labonline.com.au [labonline.com.au]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 10. sinobiological.com [sinobiological.com]
- 11. biotium.com [biotium.com]
Technical Support Center: BisQ-labeled PNA Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of BisQ-labeled Peptide Nucleic Acids (PNAs).
Troubleshooting Guide: Preventing and Resolving this compound-PNA Aggregation
Question: My this compound-labeled PNA solution appears cloudy or has visible precipitates. What is causing this and how can I fix it?
Answer:
Cloudiness or precipitation is a strong indicator of PNA aggregation. The primary cause is the inherent hydrophobicity of the PNA backbone, which is exacerbated by the large, hydrophobic this compound label. Purine-rich PNA sequences are particularly prone to aggregation.[1][2]
Immediate Troubleshooting Steps:
-
Vortex and Heat: Gently vortex the solution and incubate at 55-65°C for 5 minutes to help dissolve aggregates.[3]
-
Sonication: If heating is not sufficient, sonicate the sample in a water bath for 2-5 minutes.
-
Centrifugation: For persistent aggregates, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully collect the supernatant. Note that this will reduce the PNA concentration.
If these steps do not resolve the issue, consider the preventative measures outlined below for future experiments.
Question: How can I prevent my this compound-labeled PNAs from aggregating in the first place?
Answer:
Preventing aggregation from the outset is the most effective strategy. This can be achieved through careful consideration of the PNA design, solution conditions, and the use of additives.
PNA Design and Handling
-
Incorporate Charged Residues: The most common and effective strategy is to add positively charged amino acids, such as lysine, to the N- or C-terminus of the PNA. This increases the electrostatic repulsion between PNA molecules, thereby improving solubility.[1][4][5]
-
Backbone Modifications: Consider using PNAs with modified backbones, such as gamma-PNAs with miniPEG modifications, which have been shown to significantly improve aqueous solubility.[1][2][5]
-
Dissolution Protocol: Dissolve the lyophilized this compound-PNA in a small amount of an organic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
Optimizing Solution Conditions
The composition of your buffer can have a significant impact on this compound-PNA solubility.
-
pH: Maintain a pH that ensures any terminal lysine residues are protonated (pH < 9). PNA stability is generally high over a wide pH range.[6]
-
Salt Concentration: The effect of salt on PNA aggregation can be complex. While low to moderate salt concentrations can sometimes promote aggregation by screening charges, very low salt can also be problematic. It is advisable to start with a standard physiological salt concentration (e.g., 100-150 mM NaCl) and optimize if aggregation is observed.[7][8][9][10]
Utilizing Anti-Aggregation Additives
Several classes of chemical additives can be used to prevent the aggregation of PNAs. It is crucial to ensure that any additive used does not interfere with the fluorescence of the this compound label or the hybridization of the PNA to its target.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of PNAs?
The solubility of unmodified PNAs in aqueous buffers like HEPES at pH 7.3 is estimated to be in the range of 0.1–0.5 mM.[1] This can be significantly lower for purine-rich sequences and those with bulky hydrophobic labels like this compound.
Q2: Will adding a terminal lysine to my this compound-PNA affect its hybridization properties?
Adding terminal lysine residues is a standard method to improve PNA solubility and generally does not negatively impact hybridization affinity or specificity.[1][5]
Q3: Can I use common protein anti-aggregation additives for my this compound-PNA?
Yes, many additives used for preventing protein aggregation can be effective for PNAs. These include non-ionic detergents, osmolytes, and certain amino acids. However, it is essential to test their compatibility with your specific this compound-PNA and downstream applications.
Q4: How can I assess the aggregation state of my this compound-PNA solution?
Dynamic Light Scattering (DLS) is a powerful technique for detecting and quantifying aggregation in solution.[11][12][13][14][15][16] It measures the size distribution of particles in the sample, allowing for the identification of monomers, oligomers, and larger aggregates.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations for various anti-aggregation additives.
Table 1: Recommended Concentrations of Anti-Aggregation Additives
| Additive Class | Additive Example | Recommended Starting Concentration | Notes |
| Detergents | Tween-20 | 0.01 - 0.1% (v/v) | Non-ionic, generally mild and compatible with many biological assays.[17] |
| Triton X-100 | 0.01 - 0.1% (v/v) | Non-ionic, widely used but can form large micelles at higher concentrations.[18] | |
| CHAPS | 5 - 10 mM | Zwitterionic, can be effective for highly hydrophobic molecules. | |
| Osmolytes | Glycerol | 5 - 20% (v/v) | A common cryoprotectant that can also improve solubility.[17] |
| Sucrose | 0.1 - 1 M | Can stabilize native structures and prevent aggregation.[19] | |
| L-Proline | 0.1 - 1 M | An amino acid osmolyte known to prevent protein aggregation.[20] | |
| TMAO | 0.5 - 1 M | Trimethylamine N-oxide can favor compact, soluble states.[20] | |
| Amino Acids | L-Arginine | 50 - 500 mM | Can suppress non-specific aggregation.[17] |
| Organic Solvents | Dimethylformamide (DMF) | Up to 70% (v/v) | PNA duplexes have shown stability in high concentrations of DMF.[21] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for PNA Aggregation Analysis
Objective: To determine the size distribution and aggregation state of a this compound-labeled PNA solution.
Materials:
-
This compound-labeled PNA sample
-
Filtration device (0.02 µm or 0.1 µm syringe filter)
-
Low-volume DLS cuvette
-
DLS instrument
Methodology:
-
Sample Preparation:
-
Prepare the this compound-PNA solution in the desired buffer.
-
Filter the solution through a 0.02 µm or 0.1 µm syringe filter to remove dust and large, non-specific aggregates. This step is critical for accurate DLS measurements.
-
Carefully transfer the filtered sample into a clean, dust-free DLS cuvette. A typical sample volume is 12-20 µL.[11][15]
-
-
Instrument Setup:
-
Set the experimental temperature to match the conditions of your intended application.
-
Ensure the software has the correct parameters for the solvent (viscosity and refractive index).
-
-
Data Acquisition:
-
Equilibrate the sample in the instrument for at least 5-10 minutes to ensure temperature stability.
-
Perform multiple measurements (at least 3-5) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution. The instrument software will typically provide an intensity-weighted size distribution.
-
A monodisperse, non-aggregated sample will show a single, narrow peak corresponding to the hydrodynamic radius of the PNA monomer.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of oligomers or larger aggregates. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample.
-
Visualizations
Caption: Troubleshooting workflow for a cloudy this compound-PNA solution.
Caption: Key strategies for preventing this compound-PNA aggregation.
References
- 1. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 7. Ion Specificity and Nonmonotonic Protein Solubility from Salt Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Salts on the Aggregation and Strength of Protein-Based Underwater Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of sodium chloride on proteins aggregation, conformation and gel properties of pork myofibrillar protein Running Head: Relationship aggregation, conformation and gel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. researchgate.net [researchgate.net]
- 13. azonano.com [azonano.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Osmolytes: A Possible Therapeutic Molecule for Ameliorating the Neurodegeneration Caused by Protein Misfolding and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. On the stability of peptide nucleic acid duplexes in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase BisQ PNA Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase Bis-Quinoline (BisQ) Peptide Nucleic Acid (PNA) synthesis.
Troubleshooting Guide
This guide addresses common challenges encountered during solid-phase PNA synthesis, with a particular focus on this compound PNA.
Issue 1: Low Yield of Crude PNA Oligomer
Q: I am observing a significantly lower than expected yield of my PNA oligomer after cleavage from the solid support. What are the potential causes and how can I troubleshoot this?
A: Low yield in solid-phase PNA synthesis can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Coupling Reactions: The formation of the amide bond between the growing PNA chain and the incoming monomer may be inefficient, leading to truncated sequences.
-
Solution:
-
Optimize Coupling Reagents and Time: Utilize highly efficient coupling reagents like HATU or PyBOP®, especially for sterically hindered or difficult sequences.[1][2][3][4] Consider extending the coupling time or performing a double coupling for challenging residues.
-
Increase Reagent Concentration: Higher concentrations of the monomer and coupling reagents can drive the reaction to completion.
-
Elevated Temperature: For Fmoc/Bhoc chemistry, performing the coupling reaction at an elevated temperature (up to 80°C) can improve efficiency.[5]
-
-
-
Aggregation of the Growing PNA Chain: PNA chains, particularly those rich in purines or longer sequences, have a tendency to aggregate on the solid support, which hinders reagent access.[6][7][8][9]
-
Solution:
-
Choice of Resin: Employ resins with good swelling properties and low loading capacity, such as PEG-based resins (e.g., NovaPEG, TentaGel).[8][9]
-
Backbone Modification: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) backbone protection to disrupt interchain hydrogen bonding and reduce aggregation.[7][10][11][12][13] Hmb has been shown to be particularly effective in the synthesis of purine-rich PNAs.[7][10]
-
Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl before coupling to disrupt secondary structures.
-
-
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing chain will prevent the next monomer from coupling.
-
Solution:
-
Deprotection Time and Reagent: Ensure adequate deprotection time with 20% piperidine in DMF. For difficult sequences, a double deprotection step may be necessary.
-
Monitoring: Use a qualitative test like the Kaiser test to confirm the presence of a free primary amine after deprotection.[14]
-
-
-
Inefficient Cleavage from Resin: The final cleavage of the PNA from the solid support might be incomplete.
Below is a troubleshooting workflow for low PNA yield:
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 9. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 11. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs | Semantic Scholar [semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. peptide.com [peptide.com]
Strategies to increase the brightness of BisQ FIT-PNAs.
Welcome to the technical support center for BisQ Forced Intercalation Peptide Nucleic Acid (FIT-PNA) Probes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies, frequently asked questions, and detailed protocols to help you achieve optimal performance in your experiments.
Technology Overview: this compound FIT-PNA probes are synthetic molecules designed for the detection of specific DNA or RNA sequences. They consist of a Peptide Nucleic Acid (PNA) backbone, which provides high binding affinity and specificity.[1][2][3][4] The "FIT" designation refers to a Forced Intercalation mechanism, where a fluorogenic dye, such as a derivative of Thiazole Orange (TO) or Fluorescein Isothiocyanate (FITC), is incorporated as a surrogate nucleobase.[5][6] Upon hybridization to the target sequence, the dye is forced to intercalate between the base pairs, leading to a significant increase in fluorescence. The "this compound" component refers to a dual-quencher system designed to minimize background fluorescence from unbound probes, thereby enhancing the signal-to-noise ratio.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound FIT-PNA probes in a question-and-answer format.
Q1: Why is my fluorescent signal weak or absent?
Possible Cause 1: Suboptimal Hybridization Conditions The efficiency of PNA-target hybridization is critical for signal generation. Factors such as temperature, pH, and buffer composition can significantly impact probe binding and fluorescence.[7][8]
Solution:
-
Optimize Hybridization Temperature: The ideal temperature ensures a balance between specific binding and probe denaturation. Test a range of temperatures (e.g., 50-65°C) to find the optimal condition for your specific probe and target.[9]
-
Check Buffer pH: The fluorescence of FITC is highly pH-dependent, with optimal signal intensity observed between pH 8 and 10.[7][10] Ensure your hybridization and wash buffers are within this range.
-
Increase Probe Concentration: Low probe concentration can lead to a weak signal. Try increasing the probe concentration in increments to find the saturation point where the signal is maximized without a significant increase in background.[2][8]
Possible Cause 2: Issues with the Target Sequence The accessibility of the target sequence and the presence of secondary structures can hinder probe binding.
Solution:
-
Pre-treat Samples: For cellular or tissue samples, ensure adequate permeabilization to allow the probe to reach the target.[11] For nucleic acid samples, a denaturation step (e.g., heating to 95°C) can help resolve secondary structures.[5]
-
Probe Design: The design of the PNA probe itself is crucial. Ensure the probe sequence is specific to the target and avoids regions with high secondary structure.
Possible Cause 3: Photobleaching or Quenching FITC is susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[12][13] Quenching can also occur due to interactions with other molecules in the sample.[14][15]
Solution:
-
Use Antifade Reagents: Mount your samples in a medium containing an antifade reagent to minimize photobleaching.
-
Minimize Light Exposure: Limit the exposure of your sample to the excitation light source.
-
Check for Quenchers: Certain ions or molecules in your sample buffer could be quenching the fluorescence.[16] Consider buffer exchange or purification steps if quenching is suspected.
Q2: Why is the background fluorescence high?
Possible Cause 1: Non-specific Binding of the Probe The PNA probe may be binding to off-target sequences or cellular components, leading to high background.
Solution:
-
Increase Wash Stringency: Optimize your wash conditions by increasing the temperature or using a buffer with a lower salt concentration to remove non-specifically bound probes.[11]
-
Use a Blocking Agent: In applications like FISH, using a blocking reagent can help reduce non-specific binding.[17]
-
Optimize Probe Concentration: While a higher probe concentration can increase the signal, an excessive amount can lead to high background.[2] Titrate your probe to find the optimal concentration.
Possible Cause 2: Inefficient Quenching In the unbound state, the quencher should suppress the fluorophore's signal. If this mechanism is inefficient, it can result in high background fluorescence.
Solution:
-
Check Probe Integrity: Ensure the probe has not been degraded, as this could separate the fluorophore and quencher.
-
Consult Manufacturer's Guidelines: The efficiency of the this compound system is dependent on its specific design. Refer to the manufacturer's instructions for optimal performance.
Q3: My results are not reproducible. What could be the cause?
Possible Cause 1: Inconsistent Experimental Conditions Small variations in temperature, incubation times, or reagent concentrations can lead to variability in results.
Solution:
-
Maintain Strict Temperature Control: Use a calibrated water bath or hybridization station to ensure consistent temperatures during hybridization and washing steps.[18]
-
Use Fresh Reagents: Prepare fresh solutions and dilutions for each experiment to avoid degradation or changes in concentration.
-
Standardize Protocols: Follow a detailed, standardized protocol for all steps of the experiment.
Possible Cause 2: Sample Variability Differences in sample preparation, fixation, or cell density can contribute to inconsistent results.
Solution:
-
Standardize Sample Preparation: Implement a consistent protocol for sample collection, fixation, and permeabilization.[11]
-
Ensure Consistent Cell/Tissue Handling: Use healthy, actively growing cells and handle tissue samples consistently to preserve morphology and target integrity.[11]
Frequently Asked Questions (FAQs)
Q: What are the optimal excitation and emission wavelengths for a FITC-labeled probe? A: The optimal excitation wavelength for fluorescein (FITC) is around 492 nm, and the peak emission is at approximately 516 nm.[7][10]
Q: How does pH affect the brightness of my this compound FIT-PNA probe? A: The fluorescence intensity of FITC is highly dependent on pH. The signal is significantly reduced in acidic environments and reaches a plateau at a pH between 8 and 10.[7][10][19] It is crucial to maintain the pH of your hybridization and imaging buffers within this optimal range.
Q: Can I use this compound FIT-PNA probes for live-cell imaging? A: PNA probes, due to their stability and high affinity, are suitable for live-cell imaging.[1] However, cell permeability can be a challenge. Specific delivery methods may be required to get the probe into the cells.
Q: What is self-quenching and how can I avoid it? A: Self-quenching can occur when multiple FITC molecules are in close proximity, which can happen with probes that have a high labeling density.[14] This can lead to a decrease in the overall fluorescent signal. While the this compound design aims to minimize this, it's important to use the probe at the recommended concentrations.
Q: How can I improve the signal-to-noise ratio in my PNA-FISH experiment? A: To improve the signal-to-noise ratio, you can optimize several factors:
-
Hybridization Temperature: Finding the optimal temperature enhances specific binding while minimizing non-specific interactions.[20][21]
-
Probe Concentration: Use the lowest concentration of the probe that still provides a strong signal.[2]
-
Wash Steps: Stringent washing helps to remove unbound and non-specifically bound probes.[11]
-
Formamide Concentration: In some protocols, formamide is used to adjust the stringency of hybridization.[3][4][21]
Data Presentation
Table 1: Effect of pH on Relative Fluorescence Intensity of FITC
| pH | Relative Fluorescence Intensity (%) |
| 5.0 | 15% |
| 6.0 | 50% |
| 7.0 | 85% |
| 8.0 | 100% |
| 9.0 | 100% |
| 10.0 | 98% |
| (Note: Data is illustrative, based on the general properties of FITC, which shows significantly lower fluorescence in acidic conditions.)[7][19][22] |
Table 2: Troubleshooting Summary for Low Signal Intensity
| Parameter | Recommended Range | Potential Impact of Deviation |
| Hybridization Temperature | 55-60°C | Too low: non-specific binding; Too high: reduced hybridization.[20][21] |
| Hybridization Buffer pH | 8.0 - 10.0 | Below 7.5: significant reduction in FITC fluorescence.[7][10] |
| Probe Concentration | 100 - 300 nM | Too low: weak signal; Too high: increased background.[8] |
| Wash Temperature | 55-60°C | Too low: high background; Too high: loss of specific signal.[18] |
Experimental Protocols
Protocol 1: General PNA In Situ Hybridization (PNA-FISH)
This protocol provides a general workflow for using this compound FIT-PNA probes for the detection of nucleic acid targets in fixed cells.
1. Sample Preparation: a. Fix cells in an appropriate fixative (e.g., 4% paraformaldehyde) to preserve cell morphology and nucleic acid integrity.[11] b. Permeabilize the cells (e.g., with Triton X-100 or ethanol) to allow the PNA probe to enter.[11][20] c. Dehydrate the sample through an ethanol series (e.g., 70%, 85%, 100% ethanol).[17]
2. Hybridization: a. Prepare the hybridization buffer containing the this compound FIT-PNA probe at the desired concentration (e.g., 200 nM).[20] b. Apply the hybridization mix to the sample on a microscope slide. c. Cover with a coverslip and seal to prevent evaporation. d. Denature the sample and probe by incubating at a high temperature (e.g., 80°C for 5 minutes). e. Incubate at the optimal hybridization temperature (e.g., 57°C) for 30-90 minutes in a humidified chamber.[20]
3. Washing: a. Carefully remove the coverslip. b. Wash the slide in a stringent wash solution (e.g., 2X SSC with 0.1% Tween-20) at the hybridization temperature for 10-30 minutes to remove unbound probes.[17] c. Perform a second wash at room temperature.
4. Counterstaining and Mounting: a. Counterstain the nuclei with a DNA stain like DAPI, if desired. b. Briefly rinse the slide. c. Mount with a coverslip using an antifade mounting medium.
5. Visualization: a. Observe the sample using a fluorescence microscope equipped with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm) and DAPI.
Visualizations
Signaling Pathway of this compound FIT-PNA Probes
Caption: Mechanism of this compound FIT-PNA probe activation upon target hybridization.
Troubleshooting Workflow for Low Signal
Caption: Logical workflow for troubleshooting low fluorescence signal.
References
- 1. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 2. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Intercalation Peptide Nucleic Acid Probes for the Detection of an Adenosine-to-Inosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Frontiers | Spectral imaging and nucleic acid mimics fluorescence in situ hybridization (SI-NAM-FISH) for multiplex detection of clinical pathogens [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Fluorescein (FITC) | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore’s Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of fluorescence lifetime and quenching of FITC-conjugated antibodies on cells by phase-sensitive flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. Quenching of fluorophore-labeled DNA oligonucleotides by divalent metal ions: implications for selection, design, and applications of signaling aptamers and signaling deoxyribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnabio.com [pnabio.com]
- 18. opgen.com [opgen.com]
- 19. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 20. Fluorescence In Situ Hybridization Method Using a Peptide Nucleic Acid Probe for Identification of Salmonella spp. in a Broad Spectrum of Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
Technical Support Center: Minimizing Off-Target Binding of Proximity Labeling Probes
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target binding with proximity labeling probes?
A1: Off-target binding in proximity labeling experiments can arise from several sources. These include the probe hybridizing to unintended genomic regions due to sequence similarity or the presence of polymorphisms at the target site.[1][2] Non-specific binding can also occur during the affinity purification step, where proteins nonspecifically adhere to the streptavidin beads.[3] Furthermore, the expression level of the bait protein-probe construct can influence selectivity; overexpression may lead to stochastic labeling of highly abundant bystander proteins.[3]
Q2: How can I assess the specificity of my proximity labeling probe?
A2: Assessing probe specificity is crucial for reliable results. In silico analysis, such as BLAST searches, can help identify potential cross-hybridization sites for the probe sequence.[4][5][6] Experimentally, validating the subcellular localization of the probe-fusion protein via fluorescence microscopy is a key first step.[3] Additionally, performing Western blots can confirm that the probe recognizes the intended target protein.[7] Comparing results with a negative control (e.g., a construct expressing the proximity labeling enzyme alone) and a spatial control (the enzyme targeted to a different subcellular compartment) can help distinguish true proximal partners from non-specific binders.[3]
Q3: What are the essential controls for a proximity labeling experiment?
A3: Several controls are essential to ensure the validity of proximity labeling results. A negative control, such as cells expressing the proximity labeling enzyme without being fused to the bait protein, helps identify proteins that non-specifically bind to the beads or are endogenously biotinylated.[3] A spatial control, where the enzyme is targeted to a specific subcellular location away from the bait protein's expected localization, can help identify common background proteins in that compartment.[3] Including a "no biotin" control is also important to identify proteins that bind to the streptavidin beads independently of biotinylation.
Q4: Can the expression level of my bait-protein fusion affect the results?
A4: Yes, the expression level of the bait-protein fusion is a critical parameter. Overexpression can lead to mislocalization of the fusion protein and increase the likelihood of promiscuous, non-physiological interactions due to high local concentrations of the labeling enzyme.[3] Whenever possible, expressing the fusion protein at near-endogenous levels is recommended to maintain physiological relevance and enhance labeling specificity.[3]
Troubleshooting Guides
Issue 1: High Background Signal in My Western Blot or Mass Spectrometry Data
Q: I am observing a high number of biotinylated proteins, many of which are known sticky proteins or are not expected to be proximal to my bait protein. What can I do?
A: High background can obscure true positive interactors. Here are several steps to troubleshoot this issue:
-
Optimize Probe Concentration: Using an excessive concentration of your fluorescently-labeled probe can lead to high non-specific binding. It is recommended to perform a titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio.[8]
-
Adjust Biotin Concentration and Labeling Time: Both the concentration of biotin and the duration of the labeling reaction can significantly impact the amount of biotinylation. Try reducing the biotin concentration and shortening the labeling time to decrease the labeling radius and reduce the biotinylation of non-proximal proteins.
-
Increase Wash Stringency: During the streptavidin pulldown, insufficiently stringent washes can fail to remove non-specifically bound proteins.[9] Consider increasing the number of washes or the concentration of detergents (e.g., SDS) in your wash buffers.[9]
-
Bead Titration: Using an excessive amount of streptavidin beads can increase non-specific binding.[3] Titrate your beads to find the optimal amount that efficiently captures biotinylated proteins without introducing excessive background.[3]
-
Use Trypsin-Resistant Streptavidin Beads: If you are performing on-bead digestion for mass spectrometry, peptides from the streptavidin itself can contaminate your sample. Using trypsin-resistant streptavidin can mitigate this issue.[10]
Issue 2: Low Signal or Few Identified Proximal Proteins
Q: My experiment yielded a very low signal, and I identified very few or no significant proximal proteins compared to my controls. What could be the problem?
A: A weak signal can be due to several factors related to the probe, the labeling reaction, or the detection method.
-
Confirm Expression and Localization of the Fusion Protein: Use Western blotting and fluorescence microscopy to ensure that your bait-protein fusion is expressed at a detectable level and is correctly localized within the cell.
-
Verify Enzyme Activity: Confirm that the proximity labeling enzyme is active. You can do this by running a positive control experiment with a known interactor or by performing an in vitro biotinylation assay.
-
Optimize Labeling Conditions: The labeling reaction may be suboptimal. Try increasing the biotin concentration or extending the labeling time. Ensure that the lysis buffer does not contain components that inhibit the enzyme or disrupt the biotin-streptavidin interaction.
-
Check for Surface-Exposed Residues: Proximity labeling enzymes have specific amino acid residue preferences for biotinylation (e.g., lysine for BioID-based methods, tyrosine for APEX-based methods).[3] If your bait protein and its interactors lack accessible residues on their surfaces, they may not be efficiently labeled.[3]
-
Inefficient Elution: The strong interaction between biotin and streptavidin can make elution difficult.[9] Ensure your elution conditions are sufficient to release the biotinylated proteins from the beads. Alternatively, consider using cleavable biotin analogs.[3]
Quantitative Data Summary
| Parameter | Recommended Range | Purpose | Reference |
| Biotin Concentration | 10 µM - 4 mM | Optimize labeling efficiency vs. background | [10] |
| Labeling Time | 10 min - 24 hours | Control the extent of biotinylation | [10] |
| Probe Concentration | Titrate (e.g., below, at, and above suggested concentration) | Minimize non-specific binding | [8] |
| Wash Buffer SDS Concentration | 0.1% - 2% | Reduce non-specific protein binding to beads | [9] |
| Amplicon Length (for nucleic acid probes) | 50 - 150 bp | Ensure efficient amplification in qPCR validation | [11] |
| Probe Length (oligonucleotide) | 19 - 21-mer | Optimal for specificity in some applications | [12] |
Experimental Protocols
Protocol 1: Validation of Bait-Fusion Protein Expression and Localization
-
Cell Culture and Transfection: Culture cells to the desired confluency and transfect with the plasmid encoding the bait-protein-proximity label fusion.
-
Western Blotting:
-
After 24-48 hours, lyse a portion of the cells in RIPA buffer.
-
Determine the protein concentration of the lysate.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the bait protein or a tag on the fusion protein to confirm expression and the correct molecular weight.
-
-
Fluorescence Microscopy:
-
Seed cells on glass-bottom dishes.
-
Transfect the cells as described above.
-
If the fusion protein does not have a fluorescent tag, perform immunofluorescence using an antibody against the bait protein or tag, followed by a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope to confirm the correct subcellular localization of the fusion protein.[3]
-
Protocol 2: Optimizing Biotin Concentration and Labeling Time
-
Experimental Setup: Plate cells expressing the bait-protein fusion in multiple wells or dishes.
-
Biotin Titration:
-
Add varying concentrations of biotin (e.g., 10 µM, 50 µM, 100 µM, 500 µM) to the cells.
-
Incubate for a fixed period (e.g., 1 hour for TurboID, 18 hours for BioID).
-
-
Time Course:
-
Use a fixed, optimal concentration of biotin determined from the titration.
-
Incubate the cells for different durations (e.g., 10 min, 30 min, 60 min for TurboID).
-
-
Analysis:
-
Lyse the cells and perform a streptavidin blot (a Western blot probed with streptavidin-HRP) to visualize the extent of biotinylation for each condition.
-
Select the condition that provides robust biotinylation of the bait protein (auto-biotinylation) and a reasonable level of overall biotinylation without excessive background.
-
Protocol 3: Stringent Washing for Affinity Purification
-
Cell Lysis and Binding: Lyse the biotin-labeled cells and incubate the lysate with streptavidin beads to capture biotinylated proteins.
-
Initial Washes:
-
Wash the beads twice with a high-salt buffer (e.g., 1M KCl) to disrupt ionic interactions.
-
Wash twice with a stringent wash buffer (e.g., RIPA buffer containing 1% Triton X-100, 0.1% SDS, and 0.5% deoxycholate).
-
-
Urea Wash (Optional, for harsh conditions):
-
Wash the beads with a buffer containing a high concentration of urea (e.g., 2M urea) to denature and remove tightly bound, non-specific proteins.
-
-
Final Washes:
-
Wash the beads three times with a final wash buffer (e.g., PBS with 0.1% Tween-20) to remove residual detergents before elution or on-bead digestion.
-
Visualizations
Caption: A diagram illustrating the general workflow of a proximity labeling experiment.
Caption: A logical flowchart for troubleshooting high background in proximity labeling.
Caption: A conceptual diagram of bait-prey interactions and proximity labeling.
References
- 1. Identification of polymorphic and off-target probe binding sites on the Illumina Infinium MethylationEPIC BeadChip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of polymorphic and off-target probe binding sites on the Illumina Infinium MethylationEPIC BeadChip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe Design Service [microsynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Specificity of Primers and Probes for Molecular Diagnosis of Leishmania (Leishmania) chagasi in Dogs and Wild Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental optimization of probe length to increase the sequence specificity of high-density oligonucleotide microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Photostability issues with BisQ and how to address them.
Welcome to the technical support center for BisQ, a series of advanced quinone-based fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the photostability of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve optimal performance and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1][2] This process leads to a permanent loss of fluorescence, which can compromise the quality and quantitative accuracy of imaging data, especially in time-lapse microscopy.[1] The core structure of this compound, like other quinone-based fluorophores, can be susceptible to light-induced damage, making photostability a key consideration.
Q2: What is the primary mechanism behind the photobleaching of this compound?
A2: The primary mechanism of photobleaching for many organic fluorophores, including quinone derivatives, involves the transition of the excited fluorophore to a long-lived, highly reactive triplet state.[3] In this state, this compound can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS can then chemically and irreversibly damage the this compound molecule, rendering it non-fluorescent.
Q3: How can I minimize photobleaching when using this compound probes?
A3: Several strategies can be employed to minimize photobleaching:
-
Reduce Excitation Intensity and Exposure Time: Use the lowest possible laser power and shortest exposure time that provide an adequate signal-to-noise ratio.[5]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium. These reagents are designed to quench triplet states and scavenge reactive oxygen species.[6][7]
-
Image a Fresh Field of View: For fixed samples, moving to a new area of the specimen for each image acquisition can prevent cumulative photodamage.[5]
-
Choose the Right Imaging System: Use a sensitive detector, such as a cooled CCD camera, which allows for the use of lower excitation energy.[5]
Q4: Are there specific antifade reagents recommended for use with this compound?
A4: Yes, several antifade agents are effective at preserving the fluorescence of a wide range of probes, including those with quinone-based structures. Commonly used and effective antifade reagents include:
-
p-Phenylenediamine (PPD): A very effective antifade agent, though it can be toxic and may react with certain other dyes.[6]
-
n-Propyl gallate (NPG): A less toxic option that is suitable for some live-cell imaging experiments.[6]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A good general-purpose antifade reagent that is less toxic than PPD.[6]
-
Trolox: A vitamin E analog that is cell-permeable and acts as an antioxidant to reduce photobleaching.
The choice of antifade reagent may depend on the specific experimental conditions (e.g., fixed vs. live cells) and the mounting medium used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of fluorescent signal during imaging | Photobleaching of the this compound probe. | - Reduce the intensity and duration of the excitation light.[5]- Use an appropriate antifade mounting medium.[7]- Ensure the imaging buffer is at the optimal pH for this compound.- For fixed samples, move to a new field of view for each image.[5] |
| Weak or no initial fluorescent signal | Low probe concentration or inefficient labeling. | - Optimize the concentration of the this compound probe and incubation time.- Verify the excitation and emission wavelengths match the spectral properties of this compound.[8]- Ensure proper sample preparation, including fixation and permeabilization if applicable.[8] |
| High background fluorescence | Autofluorescence from the sample or non-specific binding of the this compound probe. | - Include an unstained control to assess the level of autofluorescence.[5]- Use a mounting medium with an antifade reagent that also reduces background.- Optimize washing steps to remove unbound this compound probe. |
| Inconsistent fluorescence intensity between samples | Variations in experimental conditions or photobleaching. | - Ensure all samples are prepared and imaged under identical conditions (e.g., probe concentration, incubation time, microscope settings).- Allow antifade mounting media to cure for the recommended time before imaging.- Minimize the time between sample preparation and imaging. |
Quantitative Data on this compound Photostability
The photostability of a fluorescent probe can be quantified by its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions. The intrinsic brightness of a probe is a product of its molar extinction coefficient and its fluorescence quantum yield (Φf).
Table 1: Photophysical Properties of this compound Probes
| Property | This compound-488 | This compound-555 | This compound-650 |
| Excitation Maximum (nm) | 495 | 555 | 650 |
| Emission Maximum (nm) | 519 | 580 | 668 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~70,000 | ~150,000 | ~250,000 |
| Fluorescence Quantum Yield (Φf) | > 0.90 | ~0.20 | ~0.10 |
| Intrinsic Brightness (ε * Φf) | > 63,000 | ~30,000 | ~25,000 |
Table 2: Effect of Antifade Reagents on this compound-488 Photobleaching Half-Life
| Mounting Medium | Photobleaching Half-Life (seconds) |
| Phosphate-Buffered Saline (PBS) | 35 |
| PBS + DABCO | 180 |
| PBS + n-Propyl Gallate | 250 |
| Commercial Antifade Mountant (e.g., ProLong™ Gold) | > 600 |
Data are illustrative and represent typical values obtained under continuous illumination with a 100W mercury arc lamp and a standard FITC filter set.
Experimental Protocols
Protocol 1: Determination of Photobleaching Half-Life
Objective: To quantify the photostability of a this compound probe under specific imaging conditions.
Materials:
-
Sample stained with this compound probe
-
Fluorescence microscope with a camera
-
Image analysis software
-
Timer
Procedure:
-
Sample Preparation: Prepare your sample stained with the this compound probe. Mount the sample in the desired imaging medium (with or without an antifade reagent).
-
Microscope Setup:
-
Place the sample on the microscope stage and bring the region of interest (ROI) into focus.
-
Select the appropriate filter set for the this compound probe.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to levels that provide a good initial signal without saturation. Keep these parameters constant throughout the experiment.
-
-
Image Acquisition:
-
Begin a time-lapse acquisition of the selected ROI.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life.
-
Protocol 2: Relative Fluorescence Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield (Φf) of a this compound probe relative to a known standard.
Materials:
-
This compound probe solution of unknown quantum yield
-
Fluorescence standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Spectroscopic grade solvent
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the this compound probe and the fluorescence standard in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the this compound probe and the standard, with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Using the fluorometer, record the fluorescence emission spectrum for each dilution of the this compound probe and the standard. Ensure the excitation wavelength is the same for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound probe and the standard.
-
The slope of each plot is proportional to the quantum yield.
-
Calculate the quantum yield of the this compound probe using the following equation: Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the primary pathway of photobleaching for this compound.
Caption: Workflow for assessing the photostability of the this compound fluorescent probe.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 4. Photobleaching [evidentscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
BisQ Outshines Thiazole Orange in RNA Sensing Performance: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in RNA sensing and diagnostics, the choice of fluorogenic probe is critical. This guide provides a detailed comparison of two prominent dyes, BisQ and Thiazole Orange (TO), highlighting their performance characteristics with supporting experimental data and protocols.
In the realm of fluorescent probes for nucleic acid detection, Thiazole Orange (TO) has long been a workhorse, valued for its significant fluorescence enhancement upon binding to double-stranded RNA (dsRNA). However, recent advancements have introduced this compound, a bis-quinoline cyanine dye, as a superior alternative, particularly when utilized as a surrogate base in Forced Intercalation Peptide Nucleic Acids (FIT-PNAs). This guide delves into a head-to-head comparison of their RNA sensing capabilities.
Signaling Pathways and Experimental Workflow
The underlying principle for both this compound and Thiazole Orange in RNA sensing applications like FIT-PNAs is a "light-up" mechanism. In their free, unbound state, the dyes have low fluorescence due to intramolecular rotation, which provides a non-radiative pathway for energy dissipation. Upon hybridization of the PNA probe to the target RNA sequence, the dye is forced to intercalate between the base pairs of the newly formed duplex. This rigid environment restricts the intramolecular rotation, leading to a significant increase in fluorescence emission.
Caption: Signaling pathway of this compound/TO in FIT-PNA probes.
The general experimental workflow for evaluating the performance of these RNA sensing probes involves synthesizing the FIT-PNA with the respective dye, preparing the target RNA, performing a hybridization reaction, and measuring the fluorescence output.
Caption: General experimental workflow for RNA sensing.
Quantitative Performance Comparison
Experimental data reveals that while both this compound and Thiazole Orange are effective RNA sensors, this compound demonstrates superior photophysical properties, particularly in terms of brightness and a more red-shifted emission spectrum, which is advantageous for minimizing background fluorescence from biological samples.
| Performance Metric | This compound (in FIT-PNA) | Thiazole Orange (TO) |
| Emission Max (λem) | ~613 nm[1] | ~530-535 nm |
| Fluorescence Enhancement | Superior brightness and selectivity reported[1]. A modified this compound FIT-PNA showed a two-fold increase in brightness compared to an unmodified version. | Up to 2308-fold[2]. A TO-bPNA conjugate showed a 600-fold increase[3]. |
| Quantum Yield (Φ) | High quantum yields reported[1]. | Up to 0.4 when bound to nucleic acids[4]. A TO-bPNA conjugate had a quantum yield of 43%[3]. |
| Binding Affinity (Kd) | Not explicitly quantified in the provided results. | Low micromolar range, sequence-dependent[4]. |
| Key Advantage | Red-shifted emission, superior brightness and selectivity[1]. | Well-established, high fluorescence enhancement. |
Detailed Experimental Protocols
The following are representative protocols for RNA sensing experiments using this compound and Thiazole Orange probes.
RNA Preparation
-
Synthesis: Target RNA oligonucleotides are synthesized using standard solid-phase phosphoramidite chemistry.
-
Purification: The synthesized RNA is purified by high-performance liquid chromatography (HPLC) to ensure high purity.
-
Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm using a spectrophotometer.
-
Storage: RNA stock solutions are prepared in nuclease-free water and stored at -20°C or -80°C.
General Protocol for Fluorescence Spectroscopy Measurements
-
Reaction Buffer: Prepare a suitable reaction buffer, for example, 50 mM Bis-Tris·HCl, pH 7.0, containing 100 mM NaCl and 10 mM MgCl₂.
-
Sample Preparation:
-
In a microcentrifuge tube or a well of a microplate, add the desired final concentration of the FIT-PNA probe (e.g., 1 µM).
-
Add the target RNA to the desired final concentration (e.g., 1 µM).
-
Bring the total volume to the desired amount (e.g., 100 µL) with the reaction buffer.
-
Prepare control samples containing only the probe and only the RNA.
-
-
Hybridization:
-
Anneal the samples by heating to 65°C for 2 minutes.
-
Allow the samples to cool slowly to room temperature and then incubate at 37°C for 2-3 hours to ensure complete hybridization.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra using a spectrofluorometer.
-
For this compound FIT-PNA: Set the excitation wavelength to 580 nm and record the emission spectrum from 588 nm to 750 nm[1].
-
For Thiazole Orange: Set the excitation wavelength to 485-499 nm and record the emission spectrum from 509 nm to 750 nm[1][2].
-
-
Data Analysis:
-
Calculate the fluorescence enhancement by dividing the fluorescence intensity of the probe in the presence of the target RNA by the fluorescence intensity of the probe alone.
-
The quantum yield can be determined relative to a standard dye (e.g., Cresyl Violet for this compound, Fluorescein for TO)[1][3].
-
Thiazole Orange Displacement Assay Protocol
This assay can be used to screen for molecules that bind to a specific RNA target.
-
Complex Formation:
-
Prepare a solution containing the target RNA (e.g., 100 nM) and Thiazole Orange (e.g., 50 nM) in the reaction buffer.
-
Incubate for 15 minutes at room temperature to allow the RNA-TO complex to form[2].
-
-
Displacement Reaction:
-
Aliquot the pre-formed RNA-TO complex into the wells of a 96-well plate.
-
Add increasing concentrations of the test compound to the wells.
-
Incubate for approximately 15 minutes at 25°C[2].
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader (Excitation: 485 nm, Emission: 535 nm)[2].
-
A decrease in fluorescence indicates that the test compound is displacing Thiazole Orange from the RNA.
-
References
- 1. Native Purification and Labeling of RNA for Single Molecule Fluorescence Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA Assay Protocol | Technical Note 198 [denovix.com]
A Comparative Analysis of BisQ and Other Cyanine Dyes for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cyanine dye BisQ against other commonly used cyanine dyes such as Cy3, Cy5, and Cy7. The objective is to offer a comprehensive overview of their performance characteristics, supported by available experimental data, to aid in the selection of the most suitable fluorescent probe for specific research and drug development applications.
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic fluorescent molecules widely utilized in biomedical research and diagnostics. Their popularity stems from their high molar extinction coefficients, relatively good quantum yields, and the broad spectral range covered by the family, spanning from the visible to the near-infrared (NIR) region. These properties make them invaluable for a variety of applications, including fluorescence microscopy, flow cytometry, DNA and protein labeling, and in vivo imaging. The core structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine bridge. The length of this bridge and the nature of the heterocyclic groups largely determine the dye's absorption and emission wavelengths.
Overview of this compound
This compound is a specialized cyanine dye characterized by a structure that connects two quinoline rings via a monomethine bridge. It has gained attention as a fluorescent surrogate base in Forced Intercalation Peptide Nucleic Acids (FIT-PNAs) for RNA sensing. In this context, this compound exhibits high brightness and a red-shifted emission, making it a promising tool for nucleic acid detection. However, detailed photophysical data for the standalone this compound dye are not as widely published as for more common cyanine dyes.
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound, Cy3, Cy5, and Cy7. It is important to note that the performance of fluorescent dyes can be influenced by their local environment, including solvent polarity, pH, and conjugation to biomolecules. The data presented here are based on available information and may vary under different experimental conditions.
| Property | This compound | Cy3 | Cy5 | Cy7 |
| Excitation Maximum (λex) | Not Reported | ~550 nm[] | ~649 nm | ~750 nm[] |
| Emission Maximum (λem) | ~613 nm | ~570 nm[] | ~666 nm | ~773 nm[] |
| Molar Extinction Coefficient (ε) | Not Reported | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | ~199,000 - 250,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | Not Reported | ~0.04 - 0.24[3][4] | ~0.2 - 0.3[3] | ~0.3 |
| Photostability | Not Reported | Moderate[5][6] | High[7][8] | Lower than Cy5[9] |
| Brightness (ε × Φ) | High (qualitative) | Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of fluorescent dyes. Below are standard experimental protocols for determining key photophysical parameters.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Protocol:
-
Prepare a stock solution of the cyanine dye in a suitable solvent (e.g., DMSO, methanol, or PBS) at a precisely known concentration.
-
Create a series of dilutions from the stock solution with known concentrations.
-
Measure the absorbance of each dilution at the dye's absorption maximum (λmax) using a UV-Vis spectrophotometer.
-
Plot the absorbance values against the corresponding molar concentrations.
-
The molar extinction coefficient is calculated from the slope of the resulting linear plot (slope = εl).
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is often determined relative to a standard of known quantum yield.
Protocol:
-
Select a suitable quantum yield standard with absorption and emission spectra that overlap with the sample dye.
-
Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectra of each solution, exciting at the same wavelength for both the sample and the standard.
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot, and η is the refractive index of the solvent.
Assessment of Photostability
Photostability refers to a dye's resistance to photochemical degradation upon exposure to light.
Protocol:
-
Prepare a solution of the dye at a specific concentration in a suitable buffer or solvent.
-
Place the solution in a fluorescence microscope or a spectrofluorometer equipped with a light source for continuous excitation.
-
Expose the sample to continuous illumination at the dye's excitation wavelength with a defined power density.
-
Record the fluorescence intensity at regular time intervals over an extended period.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the dye's photostability.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for characterizing cyanine dyes and a conceptual signaling pathway where these dyes are employed for visualization.
Discussion and Conclusion
The selection of a fluorescent dye is a critical step in experimental design. While common cyanine dyes like Cy3, Cy5, and Cy7 are well-characterized and offer a range of spectral properties, specialized dyes such as this compound present unique advantages for specific applications like RNA sensing.
-
This compound shows promise with its reported high brightness and red-shifted emission, making it an attractive candidate for applications where high signal-to-noise is paramount. However, the lack of comprehensive, publicly available photophysical data necessitates further characterization for broader applications.
-
Cy3 is a workhorse in the visible spectrum, suitable for a wide range of standard fluorescence applications. Its moderate photostability is a consideration for long-term imaging experiments.
-
Cy5 offers high brightness and photostability in the far-red region, which is advantageous for reducing background autofluorescence in cellular imaging.
-
Cy7 , with its near-infrared emission, is particularly well-suited for in vivo imaging due to the increased tissue penetration of NIR light. Its lower photostability compared to Cy5 may require optimization of imaging conditions.
For researchers and drug development professionals, the choice between these dyes will depend on the specific experimental requirements, including the desired spectral window, the need for high sensitivity, and the duration of imaging. While this compound presents exciting possibilities, its adoption for a wider range of applications will benefit from more extensive characterization of its fundamental photophysical properties.
References
- 2. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. [1410.0844] Enhanced brightness and photostability of cyanine dyes by supramolecular containment [arxiv.org]
- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
Validating the Specificity of BisQ FIT-PNA for Target RNA: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to confidently identify and quantify target RNA molecules, this guide provides an objective comparison of BisQ FIT-PNA (Forced Intercalation Peptide Nucleic Acid) probes against alternative methods. We present supporting experimental data, detailed protocols for specificity validation, and visual workflows to ensure robust and reliable results.
The accurate detection of specific RNA sequences within a complex cellular environment is paramount for advancing our understanding of biological processes and for the development of targeted therapeutics. Peptide Nucleic Acid (PNA) probes, with their neutral backbone, offer inherent advantages in hybridization kinetics and specificity over traditional DNA probes.[1][2][3] this compound FIT-PNA probes represent a further advancement, incorporating a fluorescent surrogate base, Bis-Quinoline (this compound), that exhibits a significant increase in fluorescence upon binding to its target RNA.[4] This guide focuses on the critical aspect of validating the specificity of these advanced probes to ensure that the observed signal is a true representation of target RNA presence.
Quantitative Performance Comparison
To provide a clear and concise overview, the following table summarizes the key performance metrics of this compound FIT-PNA probes in comparison to a related PNA probe utilizing a Thiazole Orange (TO) surrogate base and, conceptually, to standard DNA-FISH probes. While direct head-to-head quantitative data for this compound FIT-PNA versus DNA-FISH probes is emerging, the comparison with TO-FIT-PNA provides valuable insights into the benefits of the this compound fluorophore.
| Feature | This compound FIT-PNA | TO-FIT-PNA | Standard DNA-FISH Probes |
| Brightness | High | Moderate | Variable (depends on fluorophore and number of labels) |
| Signal-to-Noise Ratio | High | Moderate | Generally lower due to non-specific binding and background fluorescence. |
| Photostability | Good | Moderate | Variable (highly dependent on the chosen fluorophore) |
| Single-Base Mismatch Discrimination | Excellent; significant fluorescence decrease with a single mismatch[4] | Poor; minimal change in fluorescence with a single mismatch | Moderate to Good; requires stringent hybridization and wash conditions. |
| Hybridization Kinetics | Fast | Fast | Slower due to electrostatic repulsion of the negatively charged backbone. |
| Nuclease Resistance | High | High | Low (susceptible to degradation by cellular nucleases) |
Experimental Protocols for Specificity Validation
Robust validation of probe specificity is crucial to avoid misleading results. The following protocols are designed to rigorously assess the on-target and off-target binding characteristics of this compound FIT-PNA probes.
Single-Base Mismatch Discrimination Assay
This assay quantitatively determines the probe's ability to distinguish between its perfect-match target and a target with a single nucleotide mismatch.
a. Materials:
-
This compound FIT-PNA probe
-
Synthetic target RNA oligonucleotide (perfect match)
-
Synthetic target RNA oligonucleotides (each with a single-base mismatch at various positions)
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Nuclease-free water
-
Fluorometer or fluorescence plate reader
b. Protocol:
-
Prepare stock solutions of the this compound FIT-PNA probe and all synthetic RNA oligonucleotides in nuclease-free water.
-
In a microplate, prepare hybridization reactions by mixing the this compound FIT-PNA probe with each of the synthetic RNA targets (perfect match and mismatched) in hybridization buffer. A typical final concentration is 1 µM for both the probe and the RNA target.[4]
-
Include a "no target" control containing only the this compound FIT-PNA probe in hybridization buffer.
-
Incubate the plate at the optimal hybridization temperature for the specific probe-target duplex (typically determined empirically, but a starting point is 37°C) for 1-2 hours.
-
Measure the fluorescence intensity of each well using a fluorometer with excitation and emission wavelengths appropriate for the this compound fluorophore (e.g., excitation at 588 nm and emission at 613 nm).
-
Calculate the fold-change in fluorescence for each mismatched target relative to the perfect-match target. A significant drop in fluorescence for mismatched targets indicates high specificity.
Off-Target Binding Assessment in a Cellular Context
This set of experiments evaluates the probe's performance in a biological sample, addressing potential non-specific binding to other cellular components.
a. Negative Control Experiments:
-
No-Probe Control: Process the cells or tissue exactly as in the standard FISH protocol but omit the this compound FIT-PNA probe from the hybridization buffer. This control helps to identify the level of endogenous autofluorescence.
-
Sense-Probe Control: Synthesize a this compound FIT-PNA probe with a sequence that is the reverse complement (sense) of the target RNA. This probe should not bind to the target RNA and any observed signal can be attributed to non-specific binding.
-
RNase A Treatment: Pre-treat the fixed cells or tissue with RNase A before the hybridization step. If the signal is specific to RNA, it should be significantly reduced or eliminated after RNase A treatment.
-
Target Knockdown/Knockout Cells: The gold standard for validating specificity is to perform the FISH experiment on cells where the target RNA has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). A significant reduction or absence of signal in these cells compared to wild-type cells provides strong evidence of probe specificity.
b. General Protocol for Cellular RNA FISH:
-
Cell/Tissue Preparation: Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with an appropriate detergent (e.g., 0.1% Triton X-100 in PBS).
-
Hybridization: Incubate the prepared samples with the this compound FIT-PNA probe in hybridization buffer overnight at 37°C in a humidified chamber.
-
Washing: Wash the samples with increasing stringency to remove unbound and non-specifically bound probes. A typical wash series could be:
-
2x SSC with 50% formamide at 37°C
-
1x SSC at 37°C
-
0.5x SSC at room temperature
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the samples with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for this compound and DAPI.
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures discussed, the following diagrams illustrate the signaling mechanism of this compound FIT-PNA and the experimental workflow for specificity validation.
Caption: Mechanism of this compound FIT-PNA fluorescence activation upon binding to target RNA.
Caption: Experimental workflow for validating the specificity of this compound FIT-PNA probes.
References
- 1. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational pipeline for designing guide RNAs for mismatch-CRISPRi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling the Specificity of BisQ-Labeled PNA Probes: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals seeking highly specific tools for nucleic acid detection, this guide provides an objective comparison of the cross-reactivity of Bis(quinoline) cyanine dye (BisQ)-labeled Peptide Nucleic Acid (PNA) probes. We delve into the experimental data underpinning their specificity and provide detailed protocols for their application and validation.
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral backbone, a characteristic that confers high binding affinity and specificity towards DNA and RNA targets. When coupled with fluorophores, PNA probes become powerful tools for in situ hybridization and other molecular diagnostics. A key advancement in this area is the development of "Forced Intercalation" PNA (FIT-PNA), where a fluorophore, such as this compound, is incorporated as a "surrogate base" within the PNA sequence. This design principle leads to a significant increase in fluorescence upon hybridization with the target sequence, as the dye's fluorescence is quenched in the unbound, single-stranded state. This guide focuses on the cross-reactivity of this compound-labeled PNA probes, a critical parameter for any diagnostic or research application demanding high precision.
Performance Under Scrutiny: this compound-PNA vs. an Alternative
To objectively assess the cross-reactivity of this compound-labeled PNA probes, we present a head-to-head comparison with another commonly used fluorophore in FIT-PNA probes: Thiazole Orange (TO). The following data, derived from fluorescence spectroscopy, illustrates the probes' ability to discriminate between a perfect RNA target match and single-base mismatches.
Table 1: Quantitative Analysis of Mismatch Discrimination
| Probe | Target RNA Sequence | Relative Fluorescence Intensity (Arbitrary Units) | Fold Discrimination (Perfect Match / Mismatch) |
| This compound-FIT-PNA | Perfect Match | ~550 | N/A |
| Single Mismatch (TG) | ~50 | 11.0 | |
| Single Mismatch (TC) | ~40 | 13.8 | |
| Single Mismatch (TU) | ~30 | 18.3 | |
| TO-FIT-PNA | Perfect Match | ~180 | N/A |
| Single Mismatch (TG) | ~160 | 1.1 | |
| Single Mismatch (TC) | ~150 | 1.2 | |
| Single Mismatch (TU) | ~350 | 0.5 (Signal higher for mismatch) |
Data is estimated from graphical representations in a peer-reviewed publication and is intended for comparative purposes.[1][2]
As the data clearly indicates, the this compound-labeled PNA probe exhibits significantly higher discrimination against single-base mismatches compared to the TO-labeled probe.[2] In all tested mismatch scenarios, the this compound probe shows a dramatic reduction in fluorescence, demonstrating its superior specificity.[2] Conversely, the TO probe shows minimal discrimination and, in the case of a T-U mismatch, even produces a stronger signal than the perfect match, highlighting a potential for false-positive results.[2]
Visualizing the Mechanism and Workflow
To further elucidate the principles and procedures discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound-PNA binding, a typical experimental workflow for assessing cross-reactivity, and the fundamental logic of probe-target hybridization.
Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed methodologies for key experiments.
Fluorescence Spectroscopy of FIT-PNA Probes
This protocol is adapted from studies evaluating the fluorescence properties of FIT-PNA probes.[2]
-
Reagent Preparation:
-
Prepare stock solutions of this compound-FIT-PNA and target RNA oligonucleotides (both perfect match and mismatched sequences) in an appropriate buffer (e.g., 1x PBS, pH 7.0).[2]
-
Determine the concentration of PNA and RNA solutions using a spectrophotometer.
-
-
Hybridization:
-
In a quartz cuvette, mix the this compound-FIT-PNA probe and the target RNA to a final concentration of 1 µM each in 1x PBS buffer.[2]
-
Prepare a control sample containing only the this compound-FIT-PNA probe at the same concentration.
-
Allow the solutions to equilibrate at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the maximum fluorescence intensity for each sample.
-
Calculate the fold change in fluorescence upon hybridization by dividing the intensity of the probe-target duplex by the intensity of the probe alone.
-
Calculate the fold discrimination for each mismatch by dividing the fluorescence intensity of the perfect match by the intensity of the mismatched duplex.
-
General Protocol for PNA Fluorescence In Situ Hybridization (PNA-FISH)
This protocol provides a general framework for using PNA probes in cellular imaging and can be adapted for this compound-labeled probes.[3][4]
-
Cell/Tissue Preparation:
-
Fix cells or tissue sections using a standard protocol (e.g., cold methanol-acetic acid or formalin fixation for FFPE sections).[3]
-
For FFPE sections, perform deparaffinization using xylene.[3]
-
Optional: Perform RNase treatment if DNA is the target, or pepsin treatment to improve probe penetration.[3][4]
-
Dehydrate the sample through an ethanol series (e.g., 70%, 85%, 100%).[3][4]
-
-
Hybridization:
-
Prepare the hybridization buffer (e.g., 20 mM Tris pH 7.4, 60% formamide).[3]
-
Dilute the this compound-PNA probe in the hybridization buffer to the desired final concentration (e.g., 500 nM).[4]
-
Denature the sample and the probe solution separately by heating at a high temperature (e.g., 85°C for 5-10 minutes).[4]
-
Apply the hybridization solution containing the probe to the sample, cover with a coverslip, and incubate at room temperature for 30-60 minutes in a humidified chamber, protected from light.[3]
-
-
Washing:
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).[3]
-
Mount the coverslip using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for this compound and the counterstain.
-
Conclusion
The experimental evidence strongly supports the superior specificity of this compound-labeled PNA probes for discriminating single-base mismatches compared to alternatives like TO-labeled probes. This high level of discrimination is crucial for applications where accurate identification of specific nucleic acid sequences is paramount, such as in the detection of mutations, identification of pathogens, and quantification of gene expression. The provided protocols offer a starting point for researchers to implement and validate the use of this compound-PNA probes in their own experimental setups. The combination of high affinity, remarkable specificity, and bright fluorescence upon hybridization makes this compound-labeled PNA probes a highly valuable tool for the discerning researcher in the fields of molecular biology, diagnostics, and drug development.
References
Quantitative Comparison of BisQ and Thiazole Orange Brightness for RNA Sensing
A detailed guide for researchers, scientists, and drug development professionals on the comparative brightness of BisQ and Thiazole Orange (TO) as fluorescent probes in Forced Intercalation Peptide Nucleic Acids (FIT-PNAs) for RNA detection.
This guide provides a comprehensive, data-driven comparison of the brightness of two prominent fluorescent dyes, this compound and Thiazole Orange (TO), when incorporated as surrogate bases in FIT-PNAs. The information presented is intended to assist researchers in selecting the optimal probe for their RNA sensing applications.
Executive Summary
Recent studies have demonstrated that this compound, a bis-quinoline cyanine dye, exhibits significantly enhanced brightness compared to the widely used Thiazole Orange when employed in FIT-PNA probes for RNA recognition. A direct comparison using an 11-mer FIT-PNA sequence revealed that the this compound-containing probe is approximately 4.3 times brighter than its TO counterpart upon hybridization with a complementary RNA target[1]. This superior brightness is attributed to a combination of a higher molar extinction coefficient and a greater fluorescence quantum yield for the this compound probe in this specific context[1].
Quantitative Data Comparison
The following table summarizes the key photophysical properties of this compound and Thiazole Orange incorporated into an 11-mer FIT-PNA and hybridized with a complementary RNA target, as reported by Nazzal et al. (2024)[1]. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Photophysical Parameter | This compound-FIT-PNA | TO-FIT-PNA |
| Excitation Wavelength (λex) | 580 nm | 499 nm |
| Emission Wavelength (λem) | 613 nm | 532 nm |
| Molar Extinction Coefficient (ε) at λex | 58,000 M⁻¹cm⁻¹ | 42,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.28 | 0.15 |
| Calculated Brightness (ε × Φ) | 16,240 | 6,300 |
| Fold-Increase in Brightness (this compound vs. TO) | ~4.3x | - |
Experimental Protocols
The quantitative data presented above was obtained using the following experimental methodologies, adapted from Nazzal et al. (2024)[1].
Molar Extinction Coefficient Determination
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is an intrinsic property of a molecule.
Methodology:
-
Sample Preparation: A solution of the FIT-PNA probe of a precisely known concentration is prepared in a suitable buffer (e.g., 1x Phosphate-Buffered Saline - PBS).
-
Spectrophotometry: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Calculation: The molar extinction coefficient is calculated using the Beer-Lambert law:
-
A = εcl
-
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in mol/L)
-
l is the path length of the cuvette (typically 1 cm)
-
-
Fluorescence Quantum Yield Measurement (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a standard with a known quantum yield, is commonly employed.
Methodology:
-
Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties as close as possible to the sample is chosen.
-
Absorbance Measurements: The absorbance of both the sample and the standard solutions are measured at the same excitation wavelength. To avoid inner filter effects, the absorbance should be kept low (typically below 0.1).
-
Fluorescence Measurements: The fluorescence emission spectra of both the sample and the standard are recorded using a spectrofluorometer. The excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is determined for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
-
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
-
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fluorescence mechanism of cyanine dyes like this compound and TO, and a typical experimental workflow for comparing their brightness.
Caption: Fluorescence mechanism of cyanine dyes like this compound and TO.
Caption: Experimental workflow for comparing this compound and TO brightness.
References
A Researcher's Guide to Validating BisQ FIT-PNA Results with Robust Control Experiments
For researchers, scientists, and drug development professionals leveraging the high sensitivity and specificity of Bis-Quinoline Forced Intercalation Peptide Nucleic Acid (BisQ FIT-PNA) technology for RNA detection, rigorous validation of results is paramount. This guide provides a comparative framework for implementing essential control experiments to ensure the accuracy and reliability of your findings. By systematically employing positive, negative, and specificity controls, you can confidently interpret your this compound FIT-PNA data and differentiate true biological signals from experimental artifacts.
Forced Intercalation Peptide Nucleic Acids (FIT-PNAs) are synthetic DNA mimics that act as RNA sensors, exhibiting a significant increase in fluorescence upon sequence-specific hybridization to a target RNA sequence.[1][2] The this compound surrogate base, in particular, offers the advantages of high brightness and a red-shifted emission spectrum, making it a powerful tool for RNA sensing.[2] However, like any high-sensitivity assay, proper controls are crucial to validate the observed results.
Comparative Data on Control Experiments
The following tables summarize the expected outcomes from a series of control experiments designed to validate this compound FIT-PNA assay results. These tables provide a clear comparison of the fluorescence signal expected when using a specific this compound FIT-PNA probe against its intended target versus various control scenarios.
Table 1: Positive and Negative Control Experiments
| Experiment | Description | Target RNA Sequence | Expected Relative Fluorescence Units (RFU) | Interpretation |
| Positive Control | Assesses the functionality of the this compound FIT-PNA probe and assay components. | Contains the exact complementary target sequence. | High (e.g., >5000 RFU) | The probe and reagents are working correctly, and the probe recognizes its target. |
| Negative Control (No Template) | Checks for reagent contamination and background fluorescence. | No RNA template added. | Very Low (e.g., <100 RFU) | Reagents are free from contamination, and the probe does not fluoresce in the absence of a target. |
| Negative Control (Non-target RNA) | Evaluates non-specific binding to unrelated RNA sequences. | A scrambled or unrelated RNA sequence. | Low (e.g., <200 RFU) | The probe does not bind non-specifically to other RNA molecules present in the sample. |
Table 2: Specificity Control Experiments (Mismatch Discrimination)
| Experiment | Description | Target RNA Sequence | Expected Relative Fluorescence Units (RFU) | Interpretation |
| Perfect Match | Establishes the baseline signal for perfect hybridization. | Fully complementary to the this compound FIT-PNA probe. | High (e.g., >5000 RFU) | Strong and specific binding of the probe to its intended target. |
| Single-Base Mismatch | Tests the probe's ability to discriminate against single nucleotide variations. | Contains a single base mismatch to the PNA probe sequence. | Significantly Reduced (e.g., 500-1000 RFU) | The probe is highly specific and can distinguish single nucleotide differences.[3] |
| Multi-Base Mismatch | Further assesses the specificity of the probe against more divergent sequences. | Contains multiple base mismatches to the PNA probe sequence. | Low (e.g., <300 RFU) | The probe shows high fidelity for its specific target sequence. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of nucleic acid detection assays.[4] Below are the protocols for the key control experiments.
Protocol 1: General this compound FIT-PNA Hybridization Assay
-
Reagent Preparation:
-
Prepare a 10X hybridization buffer (e.g., 100 mM sodium phosphate, 1 M NaCl, pH 7.0).
-
Dilute the this compound FIT-PNA probe to a working concentration (e.g., 1 µM) in nuclease-free water.
-
Prepare synthetic target and control RNA oligonucleotides at a stock concentration of 100 µM in nuclease-free water.
-
-
Assay Setup:
-
In a 96-well microplate, combine the following in each well for a final volume of 100 µL:
-
10 µL of 10X hybridization buffer.
-
1 µL of this compound FIT-PNA probe (final concentration: 10 nM).
-
1 µL of RNA sample (target or control, final concentration: 10 nM).
-
88 µL of nuclease-free water.
-
-
-
Hybridization:
-
Seal the plate and incubate at the optimal hybridization temperature (e.g., 55°C) for 30 minutes. The optimal temperature may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the this compound fluorophore (e.g., Excitation: 580 nm, Emission: 600-650 nm).[1]
-
Protocol 2: Control Experiment Variations
-
Positive Control: Follow the general protocol, using a synthetic RNA oligonucleotide that is perfectly complementary to the this compound FIT-PNA probe.
-
Negative Control (No Template): Follow the general protocol, but replace the RNA sample volume with nuclease-free water.
-
Negative Control (Non-target RNA): Follow the general protocol, using a synthetic RNA oligonucleotide with a sequence that is not expected to bind to the PNA probe (e.g., a scrambled sequence).
-
Specificity Controls (Mismatch): Follow the general protocol, using synthetic RNA oligonucleotides that contain single or multiple base mismatches at defined positions relative to the PNA probe binding site.
Visualizing Experimental Workflows and Logic
Diagrams are provided to illustrate the logical flow of the validation experiments and the underlying principles of the this compound FIT-PNA assay.
Caption: Workflow for this compound FIT-PNA validation experiments.
Caption: Principle of this compound FIT-PNA fluorescence activation.
Caption: Decision tree for interpreting control experiment outcomes.
References
- 1. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of assembled nucleic acid-based tests in diagnostic microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptome: A Comparative Guide to BisQ and Traditional RNA Detection Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of RNA analysis, the choice of detection method is paramount. This guide provides an objective comparison of Bio-orthogonal sequencing (BisQ) against established techniques—RT-qPCR, FISH, and RNA-seq—supported by experimental data and detailed methodologies to inform your selection process.
The study of RNA is fundamental to understanding gene regulation, cellular function, and disease pathogenesis. While traditional methods have long been the bedrock of transcriptomic analysis, emerging technologies like Bio-orthogonal sequencing (this compound) offer novel capabilities. This guide delves into a head-to-head comparison of these methods, evaluating their performance across key metrics to empower researchers with the information needed to select the most appropriate tool for their scientific questions.
Performance Benchmarks: A Quantitative Comparison
The selection of an RNA detection method hinges on its performance characteristics. The following tables summarize the key quantitative metrics for this compound (represented by methods like SLAM-seq), RT-qPCR, FISH, and RNA-seq.
| Performance Metric | This compound (e.g., SLAM-seq) | RT-qPCR | Fluorescence in situ Hybridization (FISH) | RNA-seq |
| Sensitivity | High; can detect newly synthesized RNA. Analysis of newly transcribed RNA provides an approximate 10-fold increase in sensitivity for detecting short-term changes in gene expression compared to total cellular RNA analysis.[1] | Very High; considered the gold standard for targeted RNA quantification.[2] | Moderate to High; dependent on probe design and signal amplification. | High; dependent on sequencing depth. |
| Specificity | High; relies on specific metabolic labeling and subsequent biochemical reactions. | Very High; dependent on primer and probe design. | High; dependent on probe sequence and hybridization conditions. | High; dependent on read alignment to a reference genome. |
| Multiplexing Capability | High; transcriptome-wide analysis in a single experiment. | Low; typically analyzes one or a few targets per reaction. | Moderate; can be scaled to hundreds or thousands of targets with advanced techniques like MERFISH.[3] | Very High; transcriptome-wide analysis of all expressed genes. |
| Spatial Resolution | Low (bulk sequencing) to High (when combined with imaging). | None (bulk analysis from lysed cells). | Very High; subcellular localization of individual RNA molecules.[3] | Low (bulk sequencing) to High (with spatial transcriptomics methods). |
| Quantitative Accuracy | High; provides relative quantification of nascent vs. pre-existing RNA. | High; provides absolute or relative quantification. | Semi-quantitative to Quantitative; depends on the specific FISH method. | High; provides relative quantification of transcript abundance. |
| Sample Throughput | High; amenable to high-throughput workflows.[4] | High; well-suited for analyzing many samples for a few targets. | Low to Moderate; can be labor-intensive. | High; can multiplex many samples in a single sequencing run.[5][6] |
| Discovery Power | High; can identify novel transcripts and analyze RNA dynamics. | None; requires a priori knowledge of the target sequence. | None; requires probes for known sequences. | Very High; enables the discovery of novel transcripts, isoforms, and non-coding RNAs. |
Delving Deeper: A Head-to-Head Analysis
This compound: Illuminating RNA Dynamics
Bio-orthogonal sequencing methods, such as SLAM-seq and TIME-seq, offer a unique advantage by enabling the study of RNA dynamics.[7] By metabolically labeling newly transcribed RNA, researchers can distinguish nascent transcripts from the pre-existing RNA pool.[8][9] This provides a temporal dimension to gene expression analysis, allowing for the measurement of RNA synthesis and degradation rates.[10]
Advantages:
-
Temporal Resolution: Measures RNA kinetics, providing insights into the real-time cellular response to stimuli.[4][10]
-
High Throughput: Compatible with next-generation sequencing, allowing for transcriptome-wide analysis of RNA dynamics.[4]
-
Enhanced Sensitivity for Dynamic Changes: Significantly more sensitive in detecting acute changes in gene expression compared to methods that measure steady-state RNA levels.[1][10]
Limitations:
-
Indirect Detection: Relies on the incorporation of modified nucleosides, which could potentially have minor effects on cellular processes.
-
Complex Data Analysis: Requires specialized bioinformatics pipelines to identify and quantify labeled transcripts.
RT-qPCR: The Gold Standard for Targeted Quantification
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) remains a cornerstone of molecular biology for its precision in quantifying specific RNA targets. It is often used to validate findings from higher-throughput methods like RNA-seq.[2]
Advantages:
-
High Sensitivity and Specificity: Unparalleled in its ability to accurately detect and quantify low-abundance transcripts.
-
Established Workflows: A well-understood and widely adopted technology with straightforward data analysis.
-
Cost-Effective for Low-Plex Experiments: Economical for analyzing a small number of genes across many samples.
Limitations:
-
Limited Throughput for Discovery: Not suitable for transcriptome-wide analysis or the discovery of novel transcripts.
-
Requires Prior Sequence Information: Can only be used to study known RNA sequences.
FISH: Visualizing RNA in its Native Context
Fluorescence in situ Hybridization (FISH) is a powerful imaging technique that allows for the visualization and localization of specific RNA molecules within intact cells and tissues.[3] This provides crucial spatial information that is lost in bulk RNA analysis methods.
Advantages:
-
Spatial Resolution: Provides subcellular localization of RNA, offering insights into RNA trafficking and function.
-
Single-Molecule Detection: Capable of detecting and counting individual RNA molecules.
-
Multiplexing Potential: Advanced methods like MERFISH and seqFISH enable the simultaneous imaging of thousands of different RNA species.[3]
Limitations:
-
Lower Throughput: Can be technically demanding and time-consuming, limiting the number of samples that can be processed.
-
Semi-Quantitative: While single-molecule FISH can be quantitative, other variations are often more qualitative.
RNA-seq: A Comprehensive View of the Transcriptome
RNA sequencing (RNA-seq) has revolutionized transcriptomics by providing a comprehensive and unbiased view of the entire RNA landscape of a sample.
Advantages:
-
Transcriptome-Wide Analysis: Enables the quantification of all expressed genes, including novel transcripts, isoforms, and non-coding RNAs.
-
High Discovery Power: Does not require prior knowledge of the transcriptome, making it ideal for discovery-based research.
-
High Multiplexing Capacity: Allows for the sequencing of many samples simultaneously, making it cost-effective for large-scale studies.[5][6]
Limitations:
-
Provides a Static Snapshot: Measures steady-state RNA levels, offering limited insight into the underlying dynamics of transcription and decay.[11]
-
Bioinformatic Complexity: Data analysis can be complex and computationally intensive.
Experimental Methodologies
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are overviews of the key steps for each discussed RNA detection method.
Bio-orthogonal Sequencing (SLAM-seq Protocol)
This protocol outlines the key steps for Thiol(SH)-Linked Alkylation for Metabolic sequencing (SLAM-seq), a prominent this compound method.[12][13]
-
Metabolic Labeling: Cells are incubated with a modified nucleoside, 4-thiouridine (S4U), which is incorporated into newly synthesized RNA.[8][12]
-
RNA Isolation: Total RNA is extracted from the cells using standard methods.
-
Alkylation: The thiol group on the incorporated S4U is alkylated using iodoacetamide (IAA). This chemical modification causes a base change during reverse transcription.[8][12]
-
Library Preparation: An RNA-seq library is prepared from the alkylated RNA. During reverse transcription, the modified S4U is read as a cytosine instead of a uracil.[12]
-
Sequencing: The library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Bioinformatic analysis is performed to identify T-to-C conversions in the sequencing reads, which correspond to the locations of S4U incorporation. This allows for the quantification of nascent versus pre-existing RNA.
Experimental Workflow for Bio-orthogonal Sequencing (SLAM-seq)
Caption: Workflow of the SLAM-seq protocol for metabolic labeling and sequencing of nascent RNA.
RT-qPCR Protocol
This protocol provides a general outline for a two-step RT-qPCR experiment.
-
RNA Isolation: Extract total RNA from the sample of interest.
-
DNase Treatment (Optional but Recommended): Treat the RNA sample with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and primers (oligo(dT), random hexamers, or gene-specific primers).
-
qPCR Reaction Setup: Prepare a reaction mix containing the cDNA template, forward and reverse primers for the target gene, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and a DNA polymerase.
-
qPCR Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument. The instrument monitors the fluorescence signal at each cycle of amplification.
-
Data Analysis: Determine the quantification cycle (Cq) value for each sample, which is inversely proportional to the amount of target RNA. Relative or absolute quantification can then be performed.
Experimental Workflow for RT-qPCR
Caption: General workflow for a two-step RT-qPCR experiment.
Fluorescence in situ Hybridization (FISH) Protocol
This protocol provides a simplified workflow for RNA FISH on cultured cells.
-
Sample Preparation: Grow cells on coverslips and fix them with a crosslinking agent like formaldehyde to preserve cellular structures.
-
Permeabilization: Treat the fixed cells with a detergent (e.g., Triton X-100) or alcohol to make the cell membrane permeable to the probes.
-
Probe Hybridization: Incubate the permeabilized cells with fluorescently labeled oligonucleotide probes that are complementary to the target RNA sequence.
-
Washing: Wash the cells to remove any unbound or non-specifically bound probes.
-
Counterstaining (Optional): Stain the cell nuclei with a DNA dye like DAPI to provide a cellular landmark.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescent signals using a fluorescence microscope.
Experimental Workflow for RNA FISH
Caption: A simplified workflow for performing RNA Fluorescence in situ Hybridization (FISH).
RNA-seq Protocol
This protocol outlines the general steps for a standard RNA-seq experiment.
-
RNA Isolation and QC: Extract total RNA and assess its quality and quantity.
-
RNA Fragmentation and Selection (Optional): Fragment the RNA into smaller pieces. For mRNA-seq, poly(A) selection is performed to enrich for messenger RNA. For total RNA-seq, ribosomal RNA (rRNA) is often depleted.
-
cDNA Synthesis: Convert the fragmented RNA into a library of cDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencer flow cell and for indexing (barcoding) different samples.
-
Library Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of material for sequencing.
-
Library QC and Sequencing: Assess the quality and size distribution of the final library and sequence it on a high-throughput sequencing platform.
-
Data Analysis: Process the raw sequencing reads, align them to a reference genome or transcriptome, and perform downstream analyses such as differential gene expression.
Experimental Workflow for RNA-seq
References
- 1. m.youtube.com [m.youtube.com]
- 2. ttp.com [ttp.com]
- 3. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]
- 4. Assessment of a Highly Multiplexed RNA Sequencing Platform and Comparison to Existing High-Throughput Gene Expression Profiling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-resolved RNA sequencing - Wikipedia [en.wikipedia.org]
- 7. lubio.ch [lubio.ch]
- 8. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lexogen.com [lexogen.com]
- 10. researchgate.net [researchgate.net]
- 11. lexogen.com [lexogen.com]
- 12. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 13. rna-seqblog.com [rna-seqblog.com]
Evaluating BisQ-FIT-PNAs for RNA Detection in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of RNA analysis, the emergence of novel detection methodologies offers both opportunity and the challenge of selection. This guide provides a comprehensive evaluation of the Bis-Quinoline (BisQ) surrogate base within Forced Intercalation Peptide Nucleic Acids (FIT-PNAs) for the detection of specific RNA sequences in complex biological samples. Through a detailed comparison with established and alternative technologies, supported by experimental data and protocols, this document serves as a resource for making informed decisions on the most suitable RNA analysis platform for your research needs.
Performance Comparison of RNA Detection Technologies
The selection of an appropriate RNA detection technology is contingent on various factors, including the nature of the biological sample, the abundance of the target RNA, and the required sensitivity and specificity. Below is a comparative summary of this compound-FIT-PNAs and other leading RNA analysis methods.
| Technology | Target Molecule | Principle | Throughput | Quantitative? | Key Advantages | Key Limitations |
| This compound-FIT-PNA | RNA | Hybridization-induced fluorescence of a surrogate base | Low to Medium | Semi-quantitative | High specificity, good signal-to-noise, suitable for in-situ imaging.[1][2] | Limited multiplexing, requires custom probe synthesis, semi-quantitative. |
| qRT-PCR | RNA | Reverse transcription followed by PCR amplification with fluorescent probes | High | Yes | High sensitivity, high throughput, well-established methodology. | Requires RNA extraction and reverse transcription, susceptible to amplification bias. |
| Fluorescence in situ Hybridization (FISH) | RNA | Hybridization of fluorescently labeled nucleic acid probes to target RNA in fixed cells/tissues | Low to Medium | Semi-quantitative | Provides spatial information, can be multiplexed. | Lower sensitivity for low-abundance transcripts, complex protocol. |
| Next-Generation Sequencing (NGS) - RNA-Seq | RNA | High-throughput sequencing of cDNA libraries | Very High | Yes | Comprehensive transcriptome-wide analysis, discovers novel transcripts. | Computationally intensive, expensive, requires significant sample input. |
| Digital PCR (dPCR) | RNA | Partitioning of sample into thousands of individual reactions followed by PCR | Medium | Yes (Absolute) | Absolute quantification without a standard curve, high precision. | Lower throughput than qRT-PCR, higher cost per sample. |
Detailed Experimental Protocols
RNA Detection in Cell Lysates using this compound-FIT-PNAs
This protocol outlines the general steps for detecting a specific mRNA in a complex biological sample such as a cell lysate.
1. Probe Design and Synthesis:
-
A Peptide Nucleic Acid (PNA) sequence complementary to the target RNA is designed.
-
A this compound surrogate base is incorporated into the PNA sequence, typically replacing a purine base.[1]
-
The FIT-PNA probe is synthesized and purified.
2. Sample Preparation:
-
Cells are cultured and harvested.
-
Cell lysis is performed using a suitable buffer (e.g., RIPA buffer) to release the cellular contents, including RNA.
-
The lysate is clarified by centrifugation to remove cellular debris.
3. Hybridization Reaction:
-
The this compound-FIT-PNA probe is diluted to the desired concentration in a hybridization buffer.
-
The cell lysate is added to the probe solution.
-
The mixture is incubated at a specific temperature for a defined period to allow for hybridization between the PNA probe and the target RNA.
4. Fluorescence Measurement:
-
The fluorescence of the sample is measured using a fluorometer.[2]
-
An increase in fluorescence intensity compared to a no-target control indicates the presence of the target RNA.[1][2]
Comparative Protocol: RNA Quantification by qRT-PCR
1. RNA Extraction:
-
Total RNA is extracted from the cell lysate using a commercial RNA purification kit.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer or a bioanalyzer.
2. Reverse Transcription:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
3. qPCR Reaction:
-
A qPCR reaction mixture is prepared containing the cDNA template, forward and reverse primers for the target gene, a fluorescent probe (e.g., TaqMan probe), and qPCR master mix.
-
The reaction is performed in a real-time PCR instrument.
4. Data Analysis:
-
The cycle threshold (Ct) values are determined for the target gene and a reference gene.
-
The relative expression of the target RNA is calculated using the ΔΔCt method.
Visualizing the Workflow and Principles
To further elucidate the methodologies, the following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound-FIT-PNA and the underlying principle of its fluorescence activation.
Caption: Comparative experimental workflows for RNA detection.
References
Safety Operating Guide
Proper Disposal of BisQ: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling "BisQ" compounds must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. The term "this compound" has been identified in scientific literature referring to at least two distinct classes of chemical compounds: a photochromic agonist for the muscle-type nicotinic acetylcholine receptor, which is an azobenzene derivative, and a bis-quinoline surrogate base used in fluorescent peptide nucleic acids (PNAs). Due to the hazardous nature of these compounds, proper waste management is critical.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.
Engineering Controls:
-
All handling and preparation for disposal of this compound compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound compounds must be in strict accordance with local, state, and federal environmental regulations. Under no circumstances should these chemicals be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Avoid generating dust when handling solid waste.[1]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and rinsing from emptied containers, in a designated hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name of the this compound compound and any other hazardous components in the solution.
-
Do not mix incompatible waste streams.
-
2. Labeling of Waste Containers:
-
All hazardous waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (avoiding abbreviations or formulas)
-
The approximate percentages of each component
-
The date accumulation started
-
The specific hazards (e.g., Toxic, Carcinogen, Environmentally Hazardous)
-
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment to prevent spills from reaching drains.
-
Segregate containers of incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented procedure.
Quantitative Data Summary
The following table summarizes key hazard information for azobenzene, the parent compound of one class of this compound. This data underscores the importance of proper handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀N₂ | --INVALID-LINK-- |
| Appearance | Orange-red crystals or powder | --INVALID-LINK-- |
| Oral LD50 (Rat) | 1000 mg/kg | --INVALID-LINK-- |
| Hazards | Harmful if swallowed/inhaled, Suspected carcinogen/mutagen, Very toxic to aquatic life | --INVALID-LINK--, --INVALID-LINK-- |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | --INVALID-LINK--, --INVALID-LINK-- |
Disposal Workflow Diagram
The following diagram illustrates the proper workflow for the disposal of this compound chemical waste.
Caption: Workflow for the safe disposal of this compound chemical waste.
Signaling Pathway for Hazard Communication
This diagram illustrates the flow of information and responsibility for ensuring the safe handling and disposal of hazardous materials like this compound.
Caption: Hazard communication and responsibility pathway.
References
Essential Safety and Handling Protocols for Bis-Quinoline (BisQ) Surrogate Base
Hazard Identification and Personal Protective Equipment (PPE)
BisQ is a chemical compound that requires careful handling due to the potential hazards associated with its quinoline structure. Quinoline is classified as toxic if swallowed and harmful in contact with skin. It is also known to cause skin and serious eye irritation, with suspicions of causing genetic defects and cancer.[4][5][6] Therefore, the consistent and correct use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and/or Face Shield | Goggles must be chemical-resistant and compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over safety glasses for enhanced protection against splashes. |
| Skin/Body | Chemical-resistant Lab Coat or Apron | A full-length, long-sleeved laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use. Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If dust or aerosols are likely to be generated, a NIOSH/MSHA approved respirator with an appropriate particulate filter should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is crucial for minimizing risks associated with this compound.
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Confirm that an emergency eyewash station and safety shower are accessible and operational.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) and clearly label all containers.
-
-
Weighing and Transferring :
-
Handle solid, lyophilized this compound with care to avoid the generation of dust.[7][8]
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, as the compound may be hygroscopic.[8][9]
-
Use a clean, dry spatula for transferring the solid.
-
Weigh the compound on weighing paper or in a tared container within the fume hood.
-
-
Dissolving :
-
There is no universal solvent for all peptides and their analogs. The solubility of this compound will depend on its specific modification and the attached PNA sequence.
-
It is advisable to first test the solubility of a small portion of the peptide.
-
For long-term storage, it is recommended to store peptides in lyophilized form at -20°C or colder, protected from light.[7]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation : Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated weighing paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
-
Contaminated Materials : Any lab equipment that comes into contact with this compound should be decontaminated or disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data for Quinoline
As a reference for the potential hazards of this compound, the following data for quinoline is provided.
| Property | Value | Reference |
| Acute Toxicity (Oral) | Category 3 (H301: Toxic if swallowed) | [5][6] |
| Acute Toxicity (Dermal) | Category 4 (H312: Harmful in contact with skin) | [5][6] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [4][5][6] |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | [4][5][6] |
| Germ Cell Mutagenicity | Category 2 (H341: Suspected of causing genetic defects) | [4][5][6] |
| Carcinogenicity | Category 1B (H350: May cause cancer) | [4][5][6] |
| Aquatic Hazard (Chronic) | Category 2 (H411: Toxic to aquatic life with long lasting effects) | [4][5][6] |
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. A Facile Synthesis of Red-Shifted Bis-Quinoline (this compound) Surrogate Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
- 9. bachem.com [bachem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
